Product packaging for Isoproterenol bitartrate(Cat. No.:CAS No. 59-60-9)

Isoproterenol bitartrate

Cat. No.: B1672286
CAS No.: 59-60-9
M. Wt: 361.34 g/mol
InChI Key: LBOPECYONBDFEM-LREBCSMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context of Sympathomimetic Amine Development

The journey to understanding the sympathetic nervous system and the development of compounds that mimic its effects, known as sympathomimetic amines, has been a long and intricate one. wikipedia.org Early in the 20th century, the foundational work on the effects of adrenal extracts led to the identification of epinephrine (B1671497) (adrenaline) as a key mediator of the "fight or flight" response. mdpi.comnih.gov This discovery spurred the quest to synthesize related compounds with more specific actions.

The concept of distinct adrenergic receptor subtypes emerged from the observation that the relative potencies of a series of sympathomimetic amines varied depending on the target organ. nih.gov This led to the classification of adrenoceptors into α- and β-types. nih.gov Isoproterenol (B85558), synthesized in the 1940s, played a crucial role in this differentiation. Its potent effects on cardiac and bronchial smooth muscle, with minimal vasoconstrictor activity, helped to solidify the existence and functional significance of the β-adrenergic receptor. This paved the way for the development of a vast array of β-adrenergic agonists and antagonists that have become mainstays in both clinical medicine and basic research.

General Overview of Beta-Adrenergic Receptor Agonists in Research

Beta-adrenergic receptor agonists are a class of drugs that bind to and activate beta-adrenergic receptors, mimicking the actions of the endogenous catecholamines epinephrine and norepinephrine (B1679862). wikipedia.orgnih.gov These receptors are present on the surface of numerous cell types throughout the body and are integral to the regulation of a wide range of physiological processes. nih.gov There are three main subtypes of beta-adrenergic receptors: β1, β2, and β3. nih.gov

In research, beta-agonists are indispensable tools for a multitude of applications:

Cardiovascular Research: They are used to study heart rate, contractility, and blood pressure regulation. For instance, isoproterenol is frequently used to induce cardiac hypertrophy in animal models to investigate the cellular and molecular mechanisms of this condition. cdnsciencepub.comnih.gov

Respiratory Research: The bronchodilatory effects of β2-agonists are extensively studied in models of asthma and chronic obstructive pulmonary disease (COPD). mdpi.comnih.gov

Metabolic Research: β3-agonists are of particular interest for their role in lipolysis and thermogenesis in adipose tissue, making them valuable for studying obesity and metabolic syndrome. mdpi.com

Neuroscience Research: Beta-agonists are employed to investigate the role of adrenergic signaling in the central nervous system, including processes like learning, memory, and mood. nih.gov

Cancer Research: Emerging studies are exploring the involvement of beta-adrenergic signaling in tumor growth and progression. aacrjournals.org

The diverse physiological effects mediated by beta-adrenergic receptors underscore the importance of agonists like isoproterenol in dissecting these complex pathways.

Significance of Isoproterenol Bitartrate (B1229483) as a Research Tool and Ligand

Isoproterenol bitartrate's prominence as a research tool is directly attributable to its character as a potent, non-selective beta-adrenergic agonist. This lack of selectivity for β1 and β2 receptors makes it an ideal reference compound, or "gold standard," for comparing the effects of more selective agonists. ontosight.aitocris.com

As a research ligand, isoproterenol is instrumental in:

Receptor Binding Assays: Radiolabeled forms of isoproterenol or its antagonists are used to quantify the density and affinity of beta-adrenergic receptors in various tissues and cell preparations.

Functional Assays: Isoproterenol is used to stimulate beta-adrenergic receptors in vitro and in vivo to study downstream signaling events, such as the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). researchgate.net

Studying Receptor Desensitization: Prolonged exposure to agonists like isoproterenol leads to receptor desensitization, a process of diminished responsiveness. Isoproterenol is a key tool for investigating the molecular mechanisms underlying this important regulatory phenomenon. researchgate.net

Inducing Pathophysiological Models: As mentioned earlier, isoproterenol administration is a well-established method for creating animal models of cardiac hypertrophy and heart failure, allowing researchers to study disease progression and test potential therapeutic interventions. oup.com

The following table summarizes the key research applications of this compound:

Research AreaSpecific Application of this compound
Cardiovascular Physiology Induction of experimental cardiac hypertrophy and heart failure. cdnsciencepub.comnih.govoup.com
Pharmacology Standard non-selective β-agonist for receptor characterization. tocris.com
Cell Biology Investigation of β-adrenergic receptor signaling and desensitization. nih.govresearchgate.net
Respiratory Physiology Study of bronchodilation mechanisms. ontosight.aiontosight.ai

In essence, this compound provides a robust and reliable means to activate beta-adrenergic pathways, enabling scientists to unravel the intricate roles of these receptors in health and disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO9 B1672286 Isoproterenol bitartrate CAS No. 59-60-9

Properties

CAS No.

59-60-9

Molecular Formula

C15H23NO9

Molecular Weight

361.34 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C11H17NO3.C4H6O6/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;5-1(3(7)8)2(6)4(9)10/h3-5,7,11-15H,6H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1

InChI Key

LBOPECYONBDFEM-LREBCSMRSA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

59-60-9

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isolevin
isoproterenol bitartrate

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of Isoproterenol Bitartrate

Adrenergic Receptor Subtype Agonism Profile

Non-Selective Beta-1 Adrenergic Receptor Activation

Isoproterenol (B85558) is a potent agonist of beta-1 (β1) adrenergic receptors, which are predominantly located in cardiac tissue. nih.gov Activation of these receptors initiates a signaling cascade that results in positive chronotropic (increased heart rate) and inotropic (increased contractility) effects. nih.govpixorize.com This is a cornerstone of isoproterenol's mechanism of action and a primary reason for its clinical applications in conditions characterized by slow heart rates. nih.govnih.gov The stimulation of β1-receptors increases myocardial oxygen demand as a consequence of the elevated cardiac workload. pixorize.comdrugs.com

Non-Selective Beta-2 Adrenergic Receptor Activation

In addition to its effects on β1-receptors, isoproterenol is also a powerful agonist at beta-2 (β2) adrenergic receptors. nih.govrndsystems.com These receptors are widely distributed in various tissues, including the smooth muscle of the bronchi, gastrointestinal tract, uterus, and blood vessels. nih.gov Activation of β2-receptors leads to smooth muscle relaxation. nih.gov This effect is particularly significant in the bronchi, resulting in bronchodilation. nih.govrndsystems.com In the peripheral vasculature, β2-receptor stimulation causes vasodilation, leading to a decrease in peripheral vascular resistance, primarily in skeletal muscle, but also in renal and mesenteric vascular beds. drugs.compediatriconcall.com This vasodilation contributes to a fall in diastolic blood pressure. pediatriconcall.com

Receptor SubtypePrimary LocationEffect of Isoproterenol Agonism
Beta-1 (β1) HeartIncreased heart rate and contractility nih.govpixorize.com
Beta-2 (β2) Bronchial, GI, and Uterine Smooth MuscleRelaxation nih.gov
Peripheral VasculatureVasodilation drugs.compediatriconcall.com

Interactions with Alpha-Adrenergic Receptors at Varying Concentrations

While isoproterenol is primarily recognized for its beta-adrenergic activity, it exhibits a very low affinity for alpha-adrenergic receptors at typical therapeutic concentrations. pediatriconcall.com However, at higher concentrations, isoproterenol can elicit responses mediated by alpha-adrenergic receptors. wikipedia.orgnih.gov Some studies have reported that high doses of isoproterenol can lead to alpha-mediated effects, such as contraction of smooth muscles in certain vascular beds. nih.gov This interaction is generally considered weak and not a primary component of its clinical effects at standard doses. Research has shown that isoproterenol can act as a biased agonist at the alpha-1A-adrenoceptor, selectively activating the MAPK/ERK pathway. nih.gov

Agonism at Trace Amine-Associated Receptor 1 (TAAR1)

Beyond the classical adrenergic receptors, isoproterenol also functions as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.orgmedkoo.com TAAR1 is a G-protein coupled receptor that is expressed in monoaminergic and limbic system nuclei in the brain. mdpi.com Its activation can modulate dopaminergic and serotonergic neurotransmission. The agonism of isoproterenol at TAAR1 contributes to a broader pharmacological profile that resembles the effects of endogenous trace amines. wikipedia.org

G-Protein Coupled Receptor (GPCR) Signaling Transduction

The effects of isoproterenol at adrenergic receptors are mediated through the activation of G-protein coupled receptors (GPCRs), which are a large family of transmembrane proteins that play a critical role in cellular signaling. scientificarchives.commdpi.com

G-alpha Stimulatory Protein Activation and Dissociation

Upon binding of isoproterenol to beta-1 and beta-2 adrenergic receptors, a conformational change is induced in the receptor. scientificarchives.com This change facilitates the coupling of the receptor to a heterotrimeric G-protein, specifically the G-alpha stimulatory (Gs) protein. nih.govdrugbank.com The binding of the activated receptor to the Gs protein promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the G-protein. nih.govdrugbank.com

This GTP binding activates the G-alpha subunit, causing it to dissociate from both the receptor and the beta-gamma subunit complex. nih.govdrugbank.com The now active G-alpha subunit can then interact with and activate downstream effector enzymes, most notably adenylyl cyclase. nih.govportlandpress.com Activated adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). nih.govportlandpress.com This increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various intracellular proteins, leading to the ultimate physiological responses, such as increased heart rate and smooth muscle relaxation. nih.govportlandpress.com Interestingly, prolonged stimulation with isoproterenol has been shown to increase the transcription of the inhibitory G protein alpha-subunit Gi alpha-2 in rat hearts, suggesting a potential feedback mechanism. ahajournals.orgnih.gov

StepDescription
1. Ligand Binding Isoproterenol binds to the beta-adrenergic receptor.
2. Receptor Activation A conformational change occurs in the receptor.
3. G-Protein Coupling The activated receptor binds to the Gs protein.
4. GDP/GTP Exchange The G-alpha subunit releases GDP and binds GTP. nih.govdrugbank.com
5. G-Protein Dissociation The activated G-alpha subunit dissociates from the receptor and the beta-gamma subunit. nih.govdrugbank.com
6. Effector Activation The G-alpha subunit activates adenylyl cyclase. nih.govportlandpress.com
7. Second Messenger Production Adenylyl cyclase converts ATP to cAMP. nih.govportlandpress.com
8. Downstream Signaling cAMP activates Protein Kinase A (PKA), leading to cellular responses. nih.govportlandpress.com

Adenylyl Cyclase Stimulation and Cyclic Adenosine Monophosphate (cAMP) Generation

Isoproterenol bitartrate's primary mechanism of action involves the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). nih.gov Upon binding, isoproterenol induces a conformational change in the receptor, leading to the activation of the stimulatory G-protein, Gs. nih.gov The activated alpha subunit of Gs (Gαs) subsequently stimulates the enzyme adenylyl cyclase. nih.govfrontiersin.org Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger. frontiersin.org This stimulation of cAMP production is a hallmark of isoproterenol action. sigmaaldrich.com

Research has demonstrated a dose-dependent relationship between isoproterenol concentration and cAMP generation. For instance, in isolated native neonatal rat canals, isoproterenol was shown to cause a dose-dependent stimulation of cAMP production with an EC50 (half-maximal effective concentration) of 5 nM. researchgate.net This rapid increase in intracellular cAMP levels is a critical step in mediating the downstream physiological effects of isoproterenol. nih.gov Pretreatment of cardiac myocytes with isoproterenol has been shown to blunt subsequent cAMP-elevating effects of the drug, suggesting a regulatory feedback mechanism. nih.gov

Table 1: Isoproterenol-induced cAMP Production
ParameterValueCell/Tissue TypeReference
EC50 for cAMP production5 nMIsolated native neonatal rat canals researchgate.net

Activation of Protein Kinase A (PKA) and Downstream Substrate Phosphorylation

The elevation of intracellular cAMP levels directly leads to the activation of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. nih.gov PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate various downstream substrate proteins on serine and threonine residues, thereby altering their activity and propagating the signal. nih.gov

Studies have shown that isoproterenol treatment leads to a rapid and significant increase in the phosphorylation of PKA substrates. nih.gov For example, in rat parotid and submandibular acinar cells, increases in the phosphorylation of PKA substrates were observed to reach a maximum at approximately 10 seconds following isoproterenol application. nih.gov Similarly, in human aortic smooth muscle cells (HAoSMCs), 1 μM isoproterenol was shown to increase the ratio of phosphorylated PKA substrate to GAPDH. researchgate.net Persistent maximal activation of PKA can, however, lead to a phosphatase-dependent loss of phosphorylation of the PKA regulatory subunit RII. nih.gov

Involvement of Inhibitory G-proteins (G_i) in Receptor Modulation

While isoproterenol is primarily known for its interaction with the stimulatory G-protein (Gs), there is evidence suggesting its signaling can also involve inhibitory G-proteins (Gi). nih.govoup.com In neonatal rat cardiomyocytes, isoproterenol-induced activation of extracellular signal-regulated kinases (ERKs) and subsequent cardiomyocyte hypertrophy were found to be dependent on both Gs and Gi proteins. nih.gov

The proposed mechanism involves the cAMP-dependent activation of PKA through Gs, which then phosphorylates the β-adrenoceptor. This phosphorylation may lead to a switch in the receptor's coupling from Gs to Gi. nih.gov The activation of Gi can then initiate a separate signaling cascade, in this case, leading to ERK activation through the Gβγ subunit, Src family tyrosine kinases, Ras, and Raf-1 kinase. nih.gov Inhibition of Gi protein by pertussis toxin was shown to suppress isoproterenol-induced ERK activation, supporting the involvement of Gi in this pathway. nih.gov The interplay between Gs and Gi signaling pathways highlights the complexity of isoproterenol-mediated cellular responses.

Examination of Biased Agonism and Differential Pathway Activation (e.g., MAPK/ERK)

Isoproterenol, traditionally viewed as a β-adrenergic receptor-selective agonist, has been shown to exhibit biased agonism, particularly at the alpha-1A-adrenoceptor (α1A-AR). nih.govnih.gov Biased agonism refers to the ability of a ligand to preferentially activate one of several signaling pathways coupled to a single receptor. Isoproterenol acts as a biased partial agonist of the α1A-AR, selectively activating the Mitogen-Activated Protein Kinase/Extracellular signal-regulated Kinase (MAPK/ERK) pathway. nih.govnih.govresearchgate.net

This activation of the MAPK/ERK pathway by isoproterenol at the α1A-AR appears to be independent of the canonical Gαq/phospholipase C (PLC) pathway typically associated with this receptor. nih.govnih.gov Studies have shown that while isoproterenol stimulates MAPK/ERK, it does not lead to the accumulation of inositol (B14025) phosphates, a product of PLC activity. nih.govnih.gov This differential pathway activation suggests that isoproterenol stabilizes a receptor conformation that favors coupling to the MAPK/ERK cascade over the Gαq pathway. This finding presents isoproterenol as a tool to study Gαq-independent signaling of the α1A-AR. nih.govnih.gov Furthermore, in cardiomyocytes, isoproterenol-induced activation of ERKs is regulated by calcineurin, which is activated by an increase in intracellular calcium levels. ahajournals.org

Ligand Binding Kinetics and Receptor Affinity Studies

Quantification of Beta-Adrenergic Receptor Density

The density of β-adrenergic receptors on the cell surface is a critical determinant of the cellular response to isoproterenol. Various techniques, often employing radiolabeled ligands, have been used to quantify receptor density. For instance, the hydrophilic ligand [3H]CGP 12177 has been utilized to determine the density of cell surface β-adrenergic receptors in different skeletal muscles. nih.gov

Studies have shown that prolonged exposure to isoproterenol can lead to a decrease in the density of β-adrenergic receptors on the cell surface, a process known as receptor downregulation or internalization. nih.govtandfonline.com In rat soleus muscle, a 30-minute incubation with 10 μM isoproterenol decreased the density of β-adrenergic receptors from 32.9 fmol/mg dry weight to 19.3 fmol/mg dry weight. nih.gov A similar reduction was observed in the epitrochlearis muscle. nih.gov This internalization appears to be a rapid process, with a half-time of less than 5 minutes. nih.gov In the rat lung, repeated administration of isoproterenol also resulted in a decreased receptor number in all anatomical regions studied. tandfonline.com

Table 2: Effect of Isoproterenol on Beta-Adrenergic Receptor Density in Rat Skeletal Muscle
Muscle TypeInitial Receptor Density (fmol/mg dw)Receptor Density after Isoproterenol (10 μM) (fmol/mg dw)Reference
Soleus32.9 ± 0.819.3 ± 0.7 nih.gov
Epitrochlearis16.8 ± 1.012.0 ± 0.7 nih.gov

Analysis of Competition Binding Curves

Competition binding assays are a fundamental technique in pharmacology used to determine the affinity of a ligand for a receptor. In the context of isoproterenol, these experiments measure its ability to displace a radiolabeled ligand from beta-adrenergic receptors (β-ARs). The data generated are plotted as a competition binding curve, which shows the percentage of radioligand bound as a function of the concentration of the unlabeled competitor, isoproterenol.

The curve is typically sigmoidal, and from it, a critical value known as the IC50 is determined. The IC50 represents the concentration of isoproterenol required to inhibit 50% of the specific binding of the radioligand. uwec.edu This value is dependent on the concentration and affinity of the radioligand used. To determine the equilibrium dissociation constant (Ki) of isoproterenol, which is an intrinsic measure of its binding affinity, the Cheng-Prusoff equation is applied. nih.gov

Radioligand binding studies have utilized various radiolabeled antagonists, such as [³H]-prazosin or [¹²⁵I]-CYP, to characterize the binding of unlabeled ligands like isoproterenol. nih.gov Through such assays, the binding affinities of isoproterenol for different β-AR subtypes have been determined. For instance, studies have shown that isoproterenol binds with relatively high affinity to all three β-AR subtypes. nih.gov

The affinity (pKᵢ) values, calculated from IC50 values using the Cheng-Prusoff correction, provide a quantitative measure of isoproterenol's interaction with the receptor. nih.gov These analyses are crucial for understanding the selectivity and potency of isoproterenol at its target receptors.

Binding Affinity of Isoproterenol at β-Adrenergic Receptor Subtypes
Receptor SubtypeKi Value (μM)ConditionReference
β1-AR0.22Presence of GTP nih.gov
β2-AR0.46Presence of GTP nih.gov
β2-AR0.02Absence of GTP nih.gov
β3-AR1.6Presence of GTP nih.gov

High-Affinity Complex Formation with Agonists

G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors, exist in multiple conformational states. For agonists like isoproterenol, two primary states are pharmacologically distinguished: a low-affinity state and a high-affinity state. nih.govahajournals.org The formation of a high-affinity ternary complex, consisting of the agonist, the receptor, and a G protein, is a hallmark of agonist activation of GPCRs. ahajournals.org

When an agonist such as isoproterenol binds to the receptor, it induces or stabilizes a conformational change in the receptor that facilitates its coupling to a heterotrimeric G protein. ahajournals.orgnih.gov This coupling, in turn, stabilizes the receptor in an active conformation that binds the agonist with significantly higher affinity. nih.govnih.gov This is because the G protein-coupled active state of the receptor features a smaller orthosteric binding site volume, leading to shorter potential hydrogen bonds and an increased number of atomic contacts between the receptor and the agonist. nih.gov This molecular rearrangement explains the observed increase in agonist affinity. nih.gov

The presence of guanine (B1146940) nucleotides, such as guanosine triphosphate (GTP), modulates this interaction. In the presence of GTP, the G protein is activated, causing its α-subunit to dissociate from the βγ-dimer and the receptor. ahajournals.org This dissociation converts the receptor back to its low-affinity state for the agonist. ahajournals.org Consequently, competition binding curves for agonists are often biphasic in the absence of GTP, reflecting binding to both high- and low-affinity sites, but become monophasic and shifted to the right (indicating lower affinity) in the presence of GTP. ahajournals.org

Research has demonstrated this phenomenon with isoproterenol. For example, its binding affinity for the β2-AR is significantly higher in the absence of GTP (Ki: 0.02 μM) compared to its affinity in the presence of GTP (Ki: 0.46 μM), reflecting the shift from a high-affinity to a low-affinity state. nih.gov Studies on cells isolated from the rat cerebral cortex have also shown that neuronal cells, in particular, contain the high-affinity conformational state of the β-adrenoceptor for isoproterenol. nih.gov This agonist-induced high-affinity complex is the primary state responsible for initiating intracellular signaling cascades, such as the activation of adenylyl cyclase to produce cyclic AMP (cAMP). nih.govnih.gov

Effect of GTP on Isoproterenol Binding Affinity at the β2-Adrenergic Receptor
ConditionReceptor StateKi Value (μM)Reference
Absence of GTPHigh-Affinity State0.02 nih.gov
Presence of GTPLow-Affinity State0.46 nih.gov

Cellular and Subcellular Signaling Pathways Mediated by Isoproterenol Bitartrate

Regulation of Intracellular Ion Dynamics

Isoproterenol (B85558) bitartrate (B1229483) plays a critical role in modulating the flux of several key ions across cellular and organellar membranes, thereby influencing a wide array of physiological processes, from muscle contraction to epithelial transport.

Isoproterenol is a well-established modulator of L-type calcium channels (LTCCs), particularly in cardiomyocytes. Stimulation of β-adrenergic receptors by isoproterenol leads to the activation of Gs proteins, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP). The subsequent activation of Protein Kinase A (PKA) by cAMP results in the phosphorylation of LTCCs. This phosphorylation event increases the probability of channel opening, leading to an enhanced influx of calcium (Ca²⁺) into the cell. ahajournals.orgresearchgate.net This surge in intracellular Ca²⁺ is a fundamental mechanism for increasing myocardial contractility. nih.gov Studies have shown that the potentiating effect of isoproterenol on LTCC activity can be completely inhibited by selective PKA inhibitors, underscoring the critical role of this kinase in the signaling pathway. researchgate.net In smooth muscle cells, isoproterenol has been found to modulate calcium channels through mechanisms involving both G-proteins and cAMP. nih.gov

In addition to enhancing Ca²⁺ entry through LTCCs, isoproterenol also modulates the release of calcium from the sarcoplasmic reticulum (SR) via ryanodine (B192298) receptors (RyRs). The process, known as calcium-induced calcium release (CICR), is amplified by isoproterenol. PKA-mediated phosphorylation of RyRs increases their sensitivity to Ca²⁺, leading to a greater release of Ca²⁺ from the SR for a given trigger of Ca²⁺ influx through LTCCs. ahajournals.orgnih.gov

Recent research has highlighted the role of the protein Bridging Integrator 1 (BIN1) in this process. Acute β-adrenergic activation with isoproterenol promotes the redistribution of BIN1 to t-tubules, where it helps to organize microdomains that bring phosphorylated RyRs (P-RyRs) into close proximity with LTCCs, forming functional dyads. ahajournals.orgnih.gov This recruitment of P-RyRs to the dyads enhances the efficiency of CICR and improves the calcium transient. ahajournals.org However, in conditions where BIN1 is reduced, such as in heart failure, isoproterenol fails to effectively recruit P-RyRs, leading to an accumulation of uncoupled P-RyRs that can contribute to spontaneous calcium release and arrhythmias. nih.govnih.gov

Effects of Isoproterenol on Calcium Dynamics in Cardiomyocytes
ParameterEffect of IsoproterenolKey MediatorsFunctional Consequence
L-type Calcium Channel ActivityIncreasedcAMP, PKAEnhanced Ca²⁺ influx
Ryanodine Receptor SensitivityIncreasedPKA, BIN1Amplified Ca²⁺-induced Ca²⁺ release
Calcium Transient AmplitudeIncreasedLTCCs, RyRsIncreased myocardial contractility
Spontaneous Calcium ReleaseIncreased (in pathological conditions)Uncoupled P-RyRsPotential for arrhythmias

Recent studies have uncovered a novel role for isoproterenol in the regulation of magnesium (Mg²⁺) homeostasis through the activation of Transient Receptor Potential Melastatin-7 (TRPM7) channels. TRPM7 is a ubiquitously expressed ion channel permeable to both Mg²⁺ and Ca²⁺. nih.govyoutube.com Research in a neuroblastoma cell line has demonstrated that isoproterenol potentiates the activation of TRPM7 channels, leading to an increased influx of Mg²⁺. nih.gov This is significant as neurotoxins can inhibit TRPM7 expression and function, leading to decreased Mg²⁺ homeostasis and increased cell death. Isoproterenol treatment was found to prevent this neurotoxin-mediated loss of TRPM7 expression and protect the cells from apoptosis. nih.gov The protective effect of isoproterenol was significantly diminished by a TRPM7 channel blocker, confirming the channel's role in this pathway. nih.gov These findings suggest that β-adrenergic receptor activation by isoproterenol can play a crucial role in maintaining cellular Mg²⁺ levels and promoting cell survival, in part through the activation of TRPM7 channels. nih.gov

Isoproterenol has been shown to modulate the activity of the Sodium-Potassium ATPase (Na⁺-K⁺-ATPase), a critical enzyme for maintaining the electrochemical gradients of sodium (Na⁺) and potassium (K⁺) across the cell membrane. In alveolar epithelial cells, isoproterenol increases Na⁺-K⁺-ATPase activity. researchgate.net This stimulation is not due to direct phosphorylation of the enzyme's alpha-subunit by PKA. Instead, it results from the PKA-dependent recruitment of Na⁺-K⁺-ATPase α-subunits from intracellular stores (late endosomes) to the plasma membrane. researchgate.net This increase in the number of active pump units at the cell surface enhances the cell's capacity for active Na⁺ transport. researchgate.net The inhibitory effect of isoproterenol on the Na⁺/K⁺ pump current in ventricular myocytes is influenced by intracellular calcium concentrations. wikipedia.org

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a cAMP-activated chloride (Cl⁻) and bicarbonate (HCO₃⁻) channel. wikipedia.orgnih.govtocris.com Given that isoproterenol is a potent activator of the cAMP/PKA signaling pathway, it indirectly stimulates CFTR function. The activation of β-adrenergic receptors by agonists like isoproterenol leads to an increase in intracellular cAMP, which in turn activates PKA. PKA then phosphorylates the regulatory (R) domain of CFTR, an essential step for channel opening. tocris.comnih.gov This leads to an increase in the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. nih.gov This mechanism is fundamental for fluid and electrolyte balance in various tissues, including the airways. nih.gov

Protein Kinase Cascades and Downstream Effectors

The binding of isoproterenol to β-adrenoceptors triggers a complex network of protein kinase cascades that extend beyond the canonical Gs-adenylyl cyclase-PKA pathway. These cascades involve multiple kinases and their downstream effectors, leading to a diverse range of cellular responses.

A primary pathway activated by isoproterenol is the PKA cascade. Downstream effectors of PKA are numerous and include the ion channels discussed previously (LTCCs, RyRs, CFTR) and the Na⁺-K⁺-ATPase. Beyond these, PKA can phosphorylate a variety of other proteins, influencing processes such as gene expression and metabolism.

Isoproterenol is also a known activator of the Extracellular signal-Regulated Kinase (ERK) pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) cascade. cellphysiolbiochem.comnih.gov The activation of ERK by isoproterenol can occur through several mechanisms. In cardiomyocytes, this activation is dependent on intracellular calcium and the calcium-dependent phosphatase, calcineurin. ahajournals.org Isoproterenol-induced increases in intracellular Ca²⁺ activate calcineurin, which in turn leads to the phosphorylation and activation of upstream components of the ERK pathway, including Src, Shc, and Raf-1 kinase. ahajournals.org

Interestingly, isoproterenol can also act as a biased agonist at the α1A-adrenoceptor, selectively activating the MAPK/ERK pathway without significantly engaging the canonical Gαq/PLC pathway that leads to inositol (B14025) phosphate (B84403) accumulation. nih.govcellphysiolbiochem.com

Furthermore, isoproterenol has been shown to activate the PI3K/Akt signaling pathway in certain cell types. frontiersin.org Downstream effectors of these kinase cascades are varied and cell-type specific. For instance, in lymphoid cell lines, isoproterenol can activate both AKT and ERK to promote cell viability. researchgate.net In mouse osteoblastic cells, isoproterenol-induced activation of PKA leads to the phosphorylation of cAMP response element-binding protein 1 (CREB1) and activating transcription factor 4 (ATF4). This cascade ultimately increases the expression of nuclear factor of activated T-cells cytoplasmic 1 (NFATc1) and Receptor Activator of NF-κB Ligand (RANKL). nih.gov

Protein Kinase Cascades Activated by Isoproterenol and Their Downstream Effectors
Kinase CascadeKey Upstream MediatorsKnown Downstream EffectorsCellular Response
PKAβ-Adrenoceptor, Gs, Adenylyl Cyclase, cAMPL-type Ca²⁺ channels, Ryanodine Receptors, CFTR, Na⁺-K⁺-ATPase α-subunits, CREB1, ATF4Increased ion transport, altered gene expression
ERK/MAPKβ-Adrenoceptor, Ca²⁺, Calcineurin, Src, Shc, Raf-1Various transcription factorsCell growth, differentiation, survival
PI3K/Aktβ-AdrenoceptorFoxO1, FoxO3a, CREBCell survival, metabolism

Extracellular Signal-Regulated Kinases (ERK) Activation Pathways

Isoproterenol stimulates the phosphorylation and activation of Extracellular Signal-Regulated Kinases (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling cascade, through multiple, often cell-type-specific, mechanisms. scbt.com In cultured cardiomyocytes, isoproterenol-induced ERK activation is dependent on calcium (Ca²⁺) signaling. ahajournals.org This process involves both the influx of extracellular Ca²⁺ through L-type Ca²⁺ channels and the release of Ca²⁺ from intracellular stores, which subsequently activates the calcium-dependent phosphatase, calcineurin. ahajournals.org

In primary cultures of mouse astrocytes, the pathways for ERK1/2 activation are notably concentration-dependent. nih.govdntb.gov.ua Nanomolar concentrations of isoproterenol, acting on β₂-adrenoceptors, induce ERK phosphorylation through a β-arrestin 2-mediated recruitment of the tyrosine kinase Src. nih.gov In contrast, micromolar concentrations acting via β₁-adrenoceptors trigger a Gs/Gi protein switching mechanism, leading to epidermal growth factor receptor (EGFR) transactivation and subsequent ERK phosphorylation. nih.gov

Isoproterenol can also function as a biased agonist at the α₁A-adrenoceptor, selectively activating the MAPK/ERK pathway with low potency, independent of the canonical Gαq/PLC pathway typically associated with this receptor. nih.govplos.orgnih.gov Interestingly, while isoproterenol activates ERK through these pathways, it can also block ERK phosphorylation that is stimulated by other receptors, such as muscarinic or P2X₇ receptors. nih.gov This inhibitory effect is mediated by the canonical β-adrenergic pathway involving cyclic adenosine monophosphate (cAMP) and Protein Kinase A (PKA). nih.gov

Cell TypeKey MediatorsReceptor Subtype(s)Outcome
CardiomyocytesCa²⁺, Calcineurinβ-AdrenoceptorsActivation of ERK, contributes to cardiac hypertrophy. ahajournals.org
Astrocytes (low concentration)β-arrestin 2, Srcβ₂-AdrenoceptorsPhosphorylation of ERK1/2. nih.gov
Astrocytes (high concentration)Gs/Gi switching, EGFR transactivationβ₁-AdrenoceptorsPhosphorylation of ERK1/2. nih.gov
HEK-293/CHO cellsBiased agonismα₁A-AdrenoceptorSelective activation of MAPK/ERK pathway. plos.orgnih.gov
Rat Parotid Acinar CellscAMP, PKAβ-AdrenoceptorsInhibition of ERK phosphorylation induced by other stimuli (e.g., carbachol). nih.gov

Phosphatidylinositol 4,5-bisphosphate Signaling Components

Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) is a critical membrane phospholipid that acts as a precursor for the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) upon hydrolysis by phospholipase C (PLC). nih.gov Isoproterenol influences this pathway indirectly through its primary signaling cascade. Stimulation of β-adrenoceptors elevates intracellular cAMP, which in turn activates Exchange Protein Directly Activated by cAMP (Epac). spandidos-publications.com In cardiomyocytes, Epac activation can mediate the activation of PLCε. spandidos-publications.com This leads to the hydrolysis of PI(4,5)P₂, generating IP₃ and DAG, which are key components of downstream signaling. Research has shown that isoproterenol-induced cardiac hypertrophy can involve the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, a pathway that is intricately linked with phosphoinositide signaling. nih.govfrontiersin.org

Cross-talk with Protein Kinase C (PKC) Pathways

The signaling pathways initiated by isoproterenol exhibit significant cross-talk with Protein Kinase C (PKC) pathways. In cardiomyocytes, isoproterenol-induced activation of β-adrenoceptors leads to the activation and translocation of PKCε. spandidos-publications.com This activation is dependent on the cAMP-effector Epac and on PLC, demonstrating a direct link between the cAMP pathway and PKC activation. spandidos-publications.com This β-adrenoceptor-Epac-PLC-PKCε axis is also implicated in the phosphorylation of ERK, highlighting a complex signaling network. spandidos-publications.com Conversely, in other cellular contexts, the cAMP/PKA pathway activated by isoproterenol can exert inhibitory effects on PKC-dependent events. For example, in salivary acinar cells, isoproterenol blocks the increase in ERK phosphorylation promoted by PKC activation. nih.gov Myocardial ischemia and reperfusion activate several protein kinase families, including PKC isoforms and the cAMP-dependent PKA, suggesting that the β-adrenergic signaling pathway can act as a trigger for PKC activation in the context of ischemic preconditioning. oup.com

Second Messenger System Interplay

Interrelationships between cAMP and cGMP Systems

The second messengers cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) are central to cardiac function, and their signaling pathways are interconnected, largely through the action of phosphodiesterases (PDEs). nih.govahajournals.org PDEs are enzymes that degrade cyclic nucleotides. nih.gov Isoproterenol stimulation leads to a robust increase in intracellular cAMP. The interplay with the cGMP system can either augment or diminish this signal. cGMP can allosterically stimulate the activity of PDE2, an enzyme that hydrolyzes cAMP. ahajournals.orgmdpi.com An increase in cGMP would therefore activate PDE2, leading to enhanced degradation of cAMP and a dampening of the isoproterenol-induced signal. ahajournals.org In contrast, cGMP acts as a competitive inhibitor of PDE3. ahajournals.orgmdpi.com By inhibiting PDE3-mediated cAMP hydrolysis, elevated cGMP levels can protect cAMP from degradation, thereby potentiating the effects of isoproterenol. ahajournals.org This dual regulation allows for fine-tuning of the cellular response to β-adrenergic stimulation.

Phosphodiesterase (PDE) IsoformEffect of cGMP on PDE ActivityConsequence for cAMP LevelsOverall Effect on Isoproterenol Signaling
PDE2Allosteric activation. ahajournals.orgIncreased degradation. mdpi.comAntagonistic (dampens signal). ahajournals.org
PDE3Competitive inhibition. ahajournals.orgDecreased degradation (sparing). mdpi.comSynergistic (potentiates signal). ahajournals.org

Modulatory Effects on Endothelin-1 (ET-1) Signaling Pathways

Isoproterenol and Endothelin-1 (ET-1) are both potent inducers of cardiomyocyte hypertrophy, yet they operate through distinct and interacting signaling pathways. nih.gov While both agonists can ultimately lead to similar phenotypic changes, their intracellular signaling differs. For example, in activating glycogen (B147801) synthase kinase-3β (GSK3β), ET-1 utilizes both the MAPK and PI3K/AKT pathways, whereas isoproterenol stimulation primarily relies on the PI3K/AKT pathway. nih.gov Furthermore, the strength of the GSK3β signal is stronger in isoproterenol-induced hypertrophy compared to that induced by ET-1. nih.gov There is also evidence of protective cross-talk; ET-1 can inhibit isoproterenol-induced apoptosis in neonatal cardiomyocytes. nih.gov This anti-apoptotic effect is mediated by the ETₐ receptor and the ERK1/2-MAPK pathway. nih.gov However, co-stimulation of cardiac tissue with both ET-1 and isoproterenol can induce contractile dysfunction, an effect that is partially prevented by inhibiting the MEK-ERK signaling pathway, further underscoring the critical role of this pathway as a point of convergence for both neurohumoral factors. oup.com

Signaling Pathway/ProcessEffect of IsoproterenolEffect of Endothelin-1Interactive Effect
GSK3β ActivationActivated via PI3K/AKT pathway. nih.govActivated via MAPK and PI3K/AKT pathways. nih.govBoth agonists utilize convergent pathways to activate GSK3β. nih.gov
Cardiomyocyte ApoptosisCan induce apoptosis. nih.govCan inhibit isoproterenol-induced apoptosis via ERK1/2-MAPK pathway. nih.govET-1 provides a protective effect against isoproterenol-induced cell death. nih.gov
Cardiac ContractilityPositive inotropic and chronotropic effects. wikipedia.orgInduces hypertrophy. nih.govCo-stimulation can lead to contractile failure. oup.com

Gene Expression and Post-Transcriptional Regulation

Isoproterenol administration causes significant alterations in the cardiac transcriptome. nih.gov Studies in mouse models of isoproterenol-induced cardiac fibrosis show an upregulation of genes associated with extracellular matrix (ECM) organization, cell-cell contact, and cell growth. nih.gov Concurrently, genes involved in crucial metabolic and functional processes, such as fatty acid oxidation, sarcoplasmic reticulum calcium ion transport, and cardiac muscle contraction, are downregulated. nih.gov Isoproterenol treatment also leads to the differential regulation of numerous long non-coding RNAs (lncRNAs). nih.gov

Beyond direct transcriptional control, isoproterenol also influences gene expression at the post-transcriptional level. plos.orgwikipedia.org Sustained β-adrenergic activation with isoproterenol can lead to a decrease in the expression of β₁- and β₂-adrenoceptors in the heart. plos.org This downregulation is not caused by a change in the activity of the transcription factor CREB (cAMP-response element binding protein). plos.org Instead, it is mediated by the RNA-binding protein Human Antigen R (HuR). plos.org Isoproterenol treatment increases the expression of HuR, which then binds to the 3'-untranslated region of β-adrenoceptor mRNA, promoting its degradation and thereby reducing receptor expression. plos.org

Regulation TypeAffected Gene Category / Specific MoleculeFunctional Consequence
Transcriptional UpregulationExtracellular matrix organization, cell growth. nih.govPromotes cardiac fibrosis and remodeling. nih.gov
Transcriptional DownregulationFatty acid oxidation, cardiac muscle contraction. nih.govImpaired cardiac metabolism and function. nih.gov
Post-Transcriptional RegulationIncreased HuR protein expression. plos.orgPromotes degradation of β-adrenoceptor mRNA. plos.org
Post-Transcriptional RegulationDecreased β₁- and β₂-adrenoceptor mRNA stability. plos.orgDownregulation of receptor expression, contributing to desensitization. plos.org

Activation of Transcription Factors (e.g., NFκB, AP-1)

Isoproterenol bitartrate stimulation of β-adrenergic receptors leads to the activation of several key transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). These factors play a crucial role in orchestrating the expression of genes involved in inflammation, cell growth, and apoptosis.

Nuclear Factor-kappa B (NF-κB)

The activation of NF-κB by isoproterenol is a multifaceted process. Upon binding to β-adrenergic receptors, isoproterenol triggers a signaling cascade that can involve protein kinase A (PKA) and the generation of reactive oxygen species (ROS). These intracellular signals converge on the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus and bind to specific DNA sequences in the promoter regions of target genes, thereby initiating their transcription.

Research has demonstrated that isoproterenol-induced NF-κB activation is a key event in the development of cardiac hypertrophy and inflammation. For instance, studies have shown that isoproterenol administration in animal models leads to an increase in NF-κB activity in cardiac tissues. This, in turn, upregulates the expression of pro-inflammatory cytokines and other mediators that contribute to pathological cardiac remodeling.

Activator Protein-1 (AP-1)

AP-1 is a dimeric transcription factor typically composed of proteins from the Jun and Fos families (e.g., c-Jun, c-Fos). Its activation is often mediated by the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK. Isoproterenol has been shown to activate these MAPK pathways, which then phosphorylate and activate the components of the AP-1 complex.

The activation of AP-1 by isoproterenol is implicated in the induction of various genes, including those encoding for cytokines. For example, studies have revealed that isoproterenol-induced production of interleukin-6 (IL-6) in cardiomyocytes is dependent on the activation of AP-1. nih.gov This process involves the binding of activated AP-1 to its consensus sequence within the IL-6 promoter, driving the expression of this pro-inflammatory cytokine. nih.gov

Transcription FactorKey Activating Pathways (Isoproterenol-Mediated)Primary Cellular FunctionsAssociated Pathophysiological Processes
NF-κBPKA, ROS, IKK complexInflammation, immune response, cell survivalCardiac hypertrophy, inflammation
AP-1MAPK (ERK, JNK, p38)Cell proliferation, differentiation, apoptosis, inflammationInduction of pro-inflammatory cytokines (e.g., IL-6)
Table 1: Overview of NF-κB and AP-1 Activation by Isoproterenol.

Role of RNA Binding Proteins (e.g., HuR) in Beta-Adrenergic Receptor mRNA Stability

The expression levels of β-adrenergic receptors are tightly regulated to maintain cellular responsiveness to catecholamines. One critical level of regulation occurs post-transcriptionally, through the modulation of mRNA stability. The RNA binding protein HuR (also known as ELAVL1) has emerged as a key player in this process, particularly in the context of isoproterenol-induced receptor downregulation.

Prolonged exposure to isoproterenol, as seen in models of cardiac remodeling, leads to an increase in the expression of HuR. This protein binds to AU-rich elements (AREs) located in the 3'-untranslated region (3'-UTR) of β-adrenergic receptor mRNA. The binding of HuR to these sequences has been shown to decrease the stability of the β-adrenergic receptor mRNA, leading to its enhanced degradation.

Studies have demonstrated that in isoproterenol-induced cardiac remodeling, the observed decrease in β1- and β2-adrenergic receptor expression is directly correlated with an increase in HuR levels. This suggests that HuR-mediated mRNA decay is a significant mechanism underlying the desensitization of cells to chronic β-adrenergic stimulation.

ConditionHuR Expressionβ-Adrenergic Receptor mRNA Stabilityβ-Adrenergic Receptor Expression
Basal StateNormalStableNormal
Prolonged Isoproterenol ExposureIncreasedDecreasedDecreased
Table 2: Role of HuR in Isoproterenol-Mediated Regulation of β-Adrenergic Receptor mRNA Stability.

Investigation of cAMP-Response Element Binding Protein (CREB) in Receptor Expression

The cAMP-Response Element Binding Protein (CREB) is a well-established transcription factor that is activated by signaling pathways that increase intracellular cyclic AMP (cAMP), a primary second messenger of β-adrenergic receptor stimulation. Given that the promoters of β-adrenergic receptor genes contain cAMP response elements (CREs), CREB has been investigated as a potential regulator of their expression.

The role of CREB in isoproterenol-mediated β-adrenergic receptor expression appears to be context-dependent, particularly concerning the duration of the stimulus.

Short-Term Isoproterenol Stimulation:

Upon acute exposure to isoproterenol, the resulting increase in cAMP activates PKA, which in turn phosphorylates and activates CREB. Activated CREB can then bind to CREs in the promoters of various target genes, including, potentially, the β-adrenergic receptors themselves, to modulate their transcription. Some studies have indicated that short-term isoproterenol treatment can lead to an increase in CREB phosphorylation.

Long-Term Isoproterenol Stimulation:

In contrast, during prolonged isoproterenol stimulation, such as in the development of cardiac remodeling, the role of CREB in regulating β-adrenergic receptor expression appears to be less significant. Research has shown that in such models, despite the downregulation of β-adrenergic receptors, the levels of total and phosphorylated CREB may not be significantly altered. In these scenarios, post-transcriptional mechanisms, such as the HuR-mediated mRNA decay described above, seem to play a more dominant role in reducing receptor expression.

This suggests a complex regulatory network where the initial response to isoproterenol may involve CREB-mediated transcriptional changes, while chronic stimulation shifts the regulatory balance towards post-transcriptional control to prevent overstimulation of the β-adrenergic signaling pathway.

Duration of Isoproterenol StimulationCREB Phosphorylation/ActivationPrimary Regulatory Role in β-Adrenergic Receptor Expression
Short-TermIncreasedPotential for transcriptional modulation
Long-Term (e.g., Cardiac Remodeling)Not significantly changedMinimal, with post-transcriptional regulation (e.g., by HuR) being more dominant
Table 3: Context-Dependent Role of CREB in Isoproterenol-Mediated β-Adrenergic Receptor Expression.

Structure Activity Relationships Sar and Analogs of Isoproterenol Bitartrate

Fundamental Structural Requirements for Adrenergic Agonist Activity

The foundational structure for most direct-acting adrenergic agonists is the β-phenylethylamine framework, which consists of a benzene (B151609) ring connected to an ethylamine (B1201723) side chain. uobasrah.edu.iqpharmacy180.com Modifications to this basic structure are crucial for receptor affinity and activation. For maximal direct-acting sympathomimetic activity, specific structural features are required, including a catechol (a 3,4-dihydroxybenzene ring) and a hydroxyl group on the β-carbon of the ethylamine side chain. uobasrah.edu.iqccjm.org

A critical requirement for high adrenergic agonist activity is the precise spatial arrangement between the aromatic ring and the aliphatic amine group. wikipedia.org The highest potency is consistently observed when two carbon atoms separate the catechol ring from the amino group. uobasrah.edu.iqccjm.org This two-carbon spacer is a nearly universal rule for all types of direct adrenergic agonist activities. uobasrah.edu.iq This specific separation ensures the correct orientation of the functional groups for effective binding within the adrenergic receptor's active site. ccjm.orggpatindia.com The amino group, which is typically protonated at physiological pH, plays a vital role in receptor binding. ccjm.org

The β-carbon of the ethylamine side chain in isoproterenol (B85558) is a chiral center. Stereochemistry at this position is a critical determinant of the compound's interaction with adrenergic receptors and its resulting biological activity. uobasrah.edu.iq For maximal direct-acting agonist activity, the hydroxyl group on this carbon must be in the (R)-configuration. uobasrah.edu.iqgpatindia.com The R(-)-enantiomer is significantly more potent than the S(+)-enantiomer. ccjm.org Studies have demonstrated that R-(−)-isoproterenol is more effective than S-(+)-isoproterenol, underscoring the stereospecificity of the adrenergic receptor binding pocket. rsc.org The binding of (R)-isoproterenol to the β2-adrenoceptor is an enthalpy-driven process, which is a characteristic thermodynamic signature for agonist binding. nih.gov

Impact of N-Substituent Modifications on Receptor Selectivity

The nature of the substituent attached to the amino group of the phenylethylamine structure profoundly influences the compound's selectivity for α- versus β-adrenergic receptors. uobasrah.edu.iq This modification is a key strategy in designing adrenergic agonists with specific receptor profiles.

A clear structure-activity relationship exists between the size of the N-alkyl substituent and the resulting α/β receptor activity. As the steric bulk of the substituent on the nitrogen atom increases, the agonist activity at α-adrenergic receptors generally decreases, while activity at β-adrenergic receptors increases. uobasrah.edu.iqpharmacy180.com

For instance, Norepinephrine (B1679862), with a primary amine (R=H), has potent α-activity. Epinephrine (B1671497), with a small methyl group (R=CH₃), is a potent agonist at both α and β receptors. uobasrah.edu.iq When the substituent size is increased further to an isopropyl group, as in isoproterenol, the affinity for α-receptors becomes negligible, and the compound acts as a potent β-receptor agonist. uobasrah.edu.iqgpatindia.com This principle demonstrates that while α-receptors poorly tolerate large N-substituents, β-receptors can accommodate them, and this bulkiness can even enhance β-agonist selectivity. nih.gov

CompoundN-Substituent (R)Size of N-Substituentα-Receptor Activityβ-Receptor Activity
Norepinephrine-HSmallHighModerate
Epinephrine-CH₃MediumHighHigh
Isoproterenol-CH(CH₃)₂LargeNegligibleHigh

The isopropyl group attached to the nitrogen atom in isoproterenol is directly responsible for its characteristic β-adrenergic receptor selectivity. wikipedia.org This specific N-substituent dramatically reduces the molecule's affinity for α-receptors, making isoproterenol a selective β-receptor agonist. uobasrah.edu.iqgpatindia.com Isoproterenol is considered a prototypical non-selective β-agonist, meaning it potently stimulates both β₁ and β₂ receptor subtypes without significant α-agonist effects. uobasrah.edu.iqwikipedia.org The development of isoproterenol was a key step in understanding how N-substitution could be used to modulate receptor selectivity among catecholamines. drugbank.com

Aromatic Ring Substitution Patterns and Agonist Efficacy

The phenylethylamine structure, characterized by an aromatic ring connected to an ethylamine side chain, is fundamental to most adrenergic agonists. pharmacy180.com For maximal beta-adrenergic activity, specific substitutions on the phenyl ring are crucial, particularly the presence and positioning of hydroxyl groups. pharmacy180.comjove.com

The catechol moiety, a 3,4-dihydroxybenzene ring, is a hallmark of isoproterenol and other potent, direct-acting adrenergic agonists like epinephrine and norepinephrine. pharmacy180.comjove.com This structural feature is considered essential for maximal agonistic activity at beta-adrenergic receptors, as the two hydroxyl groups are critical for high-affinity binding through hydrogen bond interactions within the receptor's binding site. jove.com

While the catechol group confers high potency, it also renders the molecule susceptible to rapid metabolic inactivation by the enzyme catechol-O-methyltransferase (COMT). pharmacy180.com This enzyme methylates the 3-hydroxyl group, leading to a significant loss of activity and poor oral bioavailability. To overcome this limitation, medicinal chemists have developed analogs where the catechol moiety is replaced by other functional groups, known as bioisosteres or "phenol equivalents". nih.gov These replacements aim to retain the necessary receptor interactions while improving metabolic resistance.

Key structural replacements for the catechol moiety include:

Resorcinol (B1680541) Moiety: Replacing the 3,4-dihydroxy arrangement with a 3,5-dihydroxy structure, as seen in metaproterenol (B1677457), results in a compound that is not a substrate for COMT. This modification enhances metabolic stability and oral activity. However, it also confers selectivity toward the β2-adrenergic receptor. pharmacy180.com

Hydroxymethyl Group: In salbutamol (B1663637), the meta-hydroxyl (position 3) of the catechol structure is replaced with a hydroxymethyl group (-CH2OH). This change also provides resistance to COMT metabolism and significantly increases β2-receptor selectivity. pharmacy180.com

Other Phenol Equivalents: Research has identified other groups that can mimic the function of the catechol hydroxyls, such as -NHCONH2, -CHOH, and -NHSO2CH3, which can also influence potency and metabolic profile. nih.gov

CompoundAromatic Ring SubstitutionKey SAR FeatureReceptor SelectivitySusceptibility to COMT
Isoproterenol3,4-Dihydroxy (Catechol)Maximal β-agonist activityNon-selective (β1 and β2)High
Metaproterenol3,5-Dihydroxy (Resorcinol)Catechol replacementSelective β2-agonistResistant
Salbutamol3-Hydroxymethyl, 4-HydroxyBioisosteric replacement of 3-OHSelective β2-agonistResistant

The precise positioning of the hydroxyl groups on the aromatic ring is a critical determinant of both receptor affinity and metabolic fate. As established, the 3,4-dihydroxy pattern is optimal for potent, non-selective beta-adrenergic agonism. pharmacy180.com

Shifting the hydroxyl group from the para- (position 4) to the meta- (position 3) position, or altering the substitution pattern entirely, profoundly impacts the molecule's interaction with adrenergic receptors and metabolic enzymes. The change from a 3,4-dihydroxy (isoproterenol) to a 3,5-dihydroxy (metaproterenol) configuration is a prime example. While both compounds act as beta-agonists, the 3,5-substitution pattern reduces affinity for the COMT enzyme, thereby preventing methylation and inactivation. pharmacy180.com This increased metabolic stability translates to a longer duration of action and allows for effective oral administration. This structural change, however, also decreases potency at β1 receptors, leading to a more β2-selective profile. pharmacy180.com

Alpha-Carbon Substitutions

The alpha-carbon is the carbon atom of the ethylamine side chain that is directly attached to the aromatic ring. Substitution at this position has significant consequences for receptor activity, metabolic resistance, and stereochemistry.

In general, the addition of alkyl groups, such as methyl or ethyl, to the α-carbon of the ethylamine side chain reduces direct agonist activity at both α and β-adrenergic receptors. pharmacy180.comnih.gov This decrease in potency is attributed to steric hindrance, where the added bulk of the alkyl group interferes with the optimal binding of the agonist to the receptor. For this reason, potent direct-acting agonists like isoproterenol, epinephrine, and norepinephrine are unsubstituted at the alpha-carbon.

While α-carbon substitution diminishes direct receptor agonism, it provides a crucial advantage by conferring resistance to metabolic deamination by monoamine oxidase (MAO). pharmacy180.comjove.com MAO is a key enzyme responsible for the degradation of catecholamines. By introducing a small alkyl group (e.g., methyl) on the alpha-carbon, the molecule is no longer a suitable substrate for MAO. This steric blockade of the enzyme's active site significantly increases the half-life and duration of action of the compound. pharmacy180.com This principle is utilized in drugs like amphetamine and ephedrine, which have indirect sympathomimetic effects and a longer duration of action due to their α-methyl group.

Compound Typeα-Carbon SubstitutionDirect Receptor ActivitySusceptibility to MAODuration of Action
IsoproterenolNone (Hydrogen)HighHighShort
α-Methylated AnalogMethyl (-CH3)ReducedResistantExtended

The structure of isoproterenol contains a chiral center at the beta-carbon of the ethanolamine (B43304) side chain, the carbon atom bearing the hydroxyl group. This results in the existence of two stereoisomers (enantiomers): R-(-)-isoproterenol and S-(+)-isoproterenol. rsc.org The biological activity of isoproterenol is highly stereospecific, with the vast majority of its beta-adrenergic agonist activity residing in the R-(-)-enantiomer. rsc.orgscielo.org.mx The S-(+)-enantiomer is significantly less active. rsc.org

Studies have demonstrated that the binding to the β-adrenergic receptor is stereospecific for the levorotatory (l- or R-) stereoisomers of catecholamines. elsevierpure.comresearchgate.net The proper three-dimensional orientation of the beta-hydroxyl group is essential for the correct interaction with the receptor, and only the R-isomer can achieve this optimal binding. pharmacy180.com

The introduction of a substituent on the alpha-carbon creates a second chiral center, leading to the possibility of four stereoisomers (two pairs of diastereomers). This further complicates the structure-activity relationship. Research on analogs with two chiral centers has shown that the configuration at both the alpha- and beta-carbons is critical for receptor affinity and activation. nih.gov For instance, in certain analogs, the (R,R) isomer (referring to the configuration at the beta-carbon and the new alpha-carbon center, respectively) has been found to possess the highest binding affinity. nih.gov

Isomer of IsoproterenolChiral Configuration (at β-Carbon)Beta-Adrenergic Activity
R-(-)-IsoproterenolRHigh (Active Isomer)
S-(+)-IsoproterenolSLow / Inactive

Comparative Structure-Activity Studies with Other Sympathomimetic Agents

The structure-activity relationship (SAR) of isoproterenol bitartrate (B1229483), a non-selective β-adrenergic agonist, is best understood through comparison with its analogs and other sympathomimetic agents. These comparisons highlight the critical structural modifications that determine receptor selectivity and potency.

Isoproterenol vs. Metaproterenol and Salbutamol

The evolution from the non-selective β-agonist isoproterenol to more β2-selective agents like metaproterenol and salbutamol is a classic example of successful drug modification based on SAR principles. The key structural difference lies in the substitution on the phenyl ring.

Isoproterenol possesses a catechol ring (3,4-dihydroxybenzene). pharmacy180.com This catechol moiety is crucial for high-affinity binding to both β1 and β2 adrenergic receptors, but it is also susceptible to rapid metabolism by catechol-O-methyltransferase (COMT), leading to a short duration of action. medscape.com

Metaproterenol is an analog of isoproterenol where the catechol group is replaced by a resorcinol structure (3,5-dihydroxybenzene). pharmacy180.com This modification makes the compound a selective β2-receptor agonist and resistant to metabolism by COMT, thereby prolonging its action.

Salbutamol (also known as albuterol) represents a further refinement. In salbutamol, the meta-hydroxyl group of the catechol structure is replaced with a hydroxymethyl group (-CH₂OH). pharmacy180.com This change also confers selectivity for the β2 receptor and resistance to COMT-mediated metabolism.

The N-alkyl substituent also plays a crucial role in determining β-receptor activity. As the bulk of the nitrogen substituent increases, α-receptor agonist activity decreases, and β-receptor activity increases. pharmacy180.com Isoproterenol, with its isopropyl group, has a higher affinity for β-receptors compared to norepinephrine (which has a primary amine) and epinephrine (with a methyl group). pharmacy180.com The N-tertiary butyl group, as seen in salbutamol, further enhances β2 selectivity. pharmacy180.com

CompoundStructural Modification from IsoproterenolReceptor SelectivitySusceptibility to COMT
Isoproterenol-Non-selective (β1 and β2)High
MetaproterenolCatechol group replaced by a resorcinol groupSelective β2Low
SalbutamolMeta-hydroxyl of catechol group replaced by a hydroxymethyl groupSelective β2Low

Stereoisomeric Comparisons (e.g., S-Isoproterenol vs. R-Isoproterenol)

Isoproterenol is a chiral molecule, and its enantiomers exhibit significant differences in their pharmacological activity. The biological activity of isoproterenol resides almost exclusively in its R-(-)-enantiomer (also referred to as the D isomer in older literature). scielo.org.mxbrainly.com The R-(-)-isomer of isoproterenol is reported to be 50 to 80 times more effective as a bronchodilator than the S-(+)-isomer (or L-isomer). brainly.com

This stereoselectivity is a consequence of the three-dimensional arrangement of the atoms in each enantiomer, which dictates how they interact with the chiral environment of the adrenergic receptors. The R-(-)-enantiomer has the correct spatial orientation of its functional groups—the catechol ring, the β-hydroxyl group, and the isopropylamino group—to bind effectively to the receptor and elicit a biological response. The S-(+)-enantiomer, on the other hand, does not fit as well into the binding pocket of the receptor and is considered the inactive isomer with respect to β-adrenergic receptor activation. scielo.org.mx

Research has shown that R-(−)-isoproterenol is more effective than S-(+)-isoproterenol in reducing inflammatory markers, further highlighting the differential activity of the stereoisomers. rsc.org

StereoisomerRelative Potency (Bronchodilation)Receptor Activity
R-(-)-Isoproterenol50-80x more potent than S-(+)-isomerActive isomer
S-(+)-IsoproterenolSignificantly less potentInactive isomer

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methodologies have been applied to β-adrenergic agents to understand the structural requirements for their activity and to design new, more potent, and selective compounds.

One of the early QSAR approaches applied to β-adrenergic agents was the Computer Automated Structure Evaluation (CASE) technique. nih.gov This method uses molecular fragment descriptors to classify compounds as agonists or antagonists and to correlate their potency and binding affinity with specific structural features. nih.gov

More advanced 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been employed in the study of β-adrenergic agonists. While specific CoMFA and CoMSIA studies on isoproterenol are not extensively reported in the provided context, these methods have been successfully used for other series of β3-adrenergic receptor agonists. mdpi.com These studies generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

QSAR studies on β-adrenergic ligands have identified several key molecular descriptors that influence their activity, including:

Topological and Physicochemical Descriptors: These can differentiate between classes of β-adrenergic ligands. nih.gov

Partial Atomic Charge and Lipophilicity (logP): These properties are important for the selective interaction with β3-adrenergic receptors. nih.gov

Bulky Lipophilic Groups: The presence of such groups at the end of the alkylamine chain is a requirement for selective agonism at the β3-site. nih.gov

These QSAR models provide a framework for rationalizing the design and synthesis of new β-adrenergic receptor agonists with desired pharmacological profiles.

Preclinical Models and Experimental Methodologies for Isoproterenol Bitartrate Research

In Vivo Animal Models for Investigating Physiological Responses

In vivo animal models are crucial for understanding the systemic effects of isoproterenol (B85558) bitartrate (B1229483). These models allow for the examination of complex physiological responses and the elucidation of molecular pathways in a whole-organism context.

Isoproterenol is extensively used to induce cardiac remodeling in animal models, mimicking features of human heart disease. nih.govcreative-biolabs.com Chronic administration leads to pathological changes in the heart, including ventricular hypertrophy and interstitial fibrosis. nih.govahajournals.org

Ventricular Hypertrophy: Sustained β-adrenergic stimulation with isoproterenol results in an increase in cardiac mass and myocyte size. nih.govahajournals.org This hypertrophic response is a common precursor to heart failure. nih.gov Studies in rats and mice have demonstrated significant increases in left ventricular mass and myocyte diameters following isoproterenol treatment. ahajournals.orgresearchgate.net

Interstitial Fibrosis: A hallmark of isoproterenol-induced cardiac remodeling is the excessive deposition of extracellular matrix proteins, primarily collagen, in the cardiac interstitium. nih.gov This fibrosis leads to increased myocardial stiffness and dysfunction. nih.gov The development of fibrosis is often linked to myocyte necrosis and the subsequent inflammatory and reparative processes. ahajournals.orgresearchgate.net Models using isoproterenol have been instrumental in studying the molecular mechanisms underlying cardiac fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies. nih.gov

Key Pathological Features in Isoproterenol-Induced Cardiac Remodeling
Pathological FeatureDescriptionKey Molecular/Cellular Events
Ventricular HypertrophyIncrease in the mass of the ventricles, often in response to pressure or volume overload.Increased protein synthesis, enlargement of cardiomyocytes. ahajournals.org
Interstitial FibrosisExcessive deposition of extracellular matrix proteins, particularly collagen, in the spaces between cardiac muscle cells. nih.govActivation of cardiac fibroblasts, increased collagen synthesis, inflammation. researchgate.net

The physiological and pathological responses to isoproterenol can vary significantly between different animal species and even between different strains of the same species.

Rats: Isoproterenol administration in rats is a well-established model for inducing myocardial necrosis, fibrosis, and hypertrophy. ahajournals.orgnih.gov Sprague-Dawley and Wistar rats are commonly used strains. Studies in rats have shown that isoproterenol can induce significant subendocardial fibrosis and increases in both left and right ventricular weight. ahajournals.orgphysiology.org The acute effects in rats also include significant increases in peak systolic radial strain and ventricular torsion. asme.org

Mice: Mice are also widely used in isoproterenol-induced cardiac remodeling studies, partly due to the availability of genetically modified strains. nih.gov However, the severity of the cardiac phenotype can be strain-dependent. For instance, studies have shown that 129sv mice develop more severe left ventricular fibrosis compared to C57BL/6J and FVB/N mice when administered the same dose of isoproterenol. manchester.ac.uk The mode of administration can also influence the outcome, with some studies reporting that chronic infusion is necessary to induce significant structural changes in certain mouse strains. nih.gov

Comparison of Isoproterenol-Induced Cardiac Effects in Different Mouse Strains
Mouse StrainObserved Cardiac Response to IsoproterenolReference
129svUnderwent a ~7-fold increase in picrosirius red-stained interstitial LV collagen deposition. manchester.ac.uk
C57BL/6JUnderwent a ~1-fold increase in picrosirius red-stained interstitial LV collagen deposition at the same dose as 129sv mice. Higher doses resulted in a ~1.4–1.6-fold increase. manchester.ac.uk
FVB/NShowed a ~0.3-fold increase in LV collagen concentration. manchester.ac.uk

Continuous infusion of isoproterenol using osmotic minipumps is a common technique to model chronic β-adrenergic stimulation and induce progressive cardiac remodeling that mimics advanced heart failure in humans. nih.gov This method provides a sustained and controlled delivery of the agonist over a period of days to weeks. researchgate.net

The use of osmotic minipumps has been shown to efficiently induce cardiac remodeling, including significant changes in fibrotic parameters. nih.gov This technique is considered a simple and reproducible method for creating a chronic heart failure model in mice without the need for surgical procedures that directly target the heart. nih.govnih.gov Studies have demonstrated that continuous isoproterenol infusion via subcutaneously implanted minipumps leads to significant cardiac hypertrophy and dysfunction. cdnsciencepub.comresearchgate.net

Isoproterenol has been investigated for its potential neuroprotective effects in animal models of neurodegenerative diseases, which are often induced by specific neurotoxins. nih.govdntb.gov.uaresearchgate.net

In models of Parkinson's disease, which can be induced by neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), isoproterenol has been shown to inhibit the neurotoxin-mediated loss of neuroblastoma cells. frontiersin.org This protective effect is linked to the potentiation of the TRPM7 channel, leading to an increase in intracellular magnesium levels. frontiersin.org In models relevant to Alzheimer's disease, co-injection of isoproterenol has been found to cancel out the neurodegeneration caused by amyloid β1-42 in the mouse brain. nih.gov This effect is associated with the induction of metallothionein (B12644479) synthesis, which helps to regulate intracellular zinc levels that are dysregulated by amyloid β. nih.gov

Isoproterenol is a potent stimulator of lipolysis in adipocytes and is frequently used in experimental systems to study the regulation of fat metabolism. It acts through β-adrenergic receptors to increase intracellular cyclic AMP (cAMP) levels, which in turn activates hormone-sensitive lipase (B570770) and adipose triglyceride lipase (ATGL), the rate-limiting enzymes in lipolysis. physiology.org

Studies using isolated adipocytes have shown that isoproterenol increases the release of active lipoprotein lipase into the medium. nih.gov In vivo, isoproterenol administration in rats leads to a decrease in white adipose tissue lipoprotein lipase activity while increasing its levels in the plasma. nih.gov Furthermore, isoproterenol has been shown to regulate the levels of other proteins involved in lipid droplet metabolism, such as fat-specific protein 27 (FSP27), by delaying its degradation. nih.gov The use of isoproterenol in these experimental systems has been crucial for dissecting the molecular pathways that control the storage and mobilization of lipids in response to adrenergic stimulation. physiology.orgresearchgate.netjci.org

The pineal gland plays a central role in regulating circadian rhythms through the synthesis of melatonin (B1676174). A key enzyme in this process is N-acetyltransferase (NAT). Isoproterenol has been instrumental in studying the adrenergic regulation of this enzyme.

Stimulation with isoproterenol causes significant increases in the activity of rat pineal NAT. nih.gov This induction is mediated by the stimulation of β-adrenergic receptors on pineal cells, leading to an increase in intracellular cAMP. pnas.org Studies using pineal glands in organ culture have demonstrated that isoproterenol can directly stimulate NAT activity and melatonin production. karger.comnih.gov These experimental models have been essential for understanding the molecular mechanisms by which the sympathetic nervous system regulates melatonin synthesis. nih.govpnas.org

Research on Sympathetic Outflow Regulation in Glands

Isoproterenol bitartrate is instrumental in elucidating the role of sympathetic nerve activity in regulating glandular function, particularly in salivary and lacrimal glands. Chronic administration of isoproterenol has been shown to induce hypertrophy and hyperplasia in rodent salivary glands, providing a model to study tissue growth and protein synthesis. researchgate.netresearchgate.net

In vitro studies on human submandibular gland (HSG) cells demonstrate that sustained exposure to isoproterenol can impair cellular function, leading to decreased secretion of α-amylase and an increase in apoptosis. nih.govnih.gov This effect is mediated through the β-adrenergic receptor/Gαs pathway, and continuous stimulation may lead to a desensitization of the sympathetic nervous system's influence on the gland. nih.govnih.gov Research on rat submandibular glands has shown that acute isoproterenol administration significantly reduces the activity of enzymes like phosphorylase and Na+-K+ ATPase, indicating a rapid metabolic response to β-adrenergic stimulation. pnas.org

In the context of the lacrimal gland, isoproterenol has been used to demonstrate the presence and function of β-adrenergic pathways in protein secretion. nih.gov Experiments on mouse lacrimal gland fragments revealed that isoproterenol can elicit protein secretion, supporting the role of sympathetic input in modulating gland function. nih.gov Furthermore, studies in murine models of Sjögren's syndrome have utilized isoproterenol to investigate impaired neurotransmitter release and its consequences on salivary and lacrimal secretion. physiology.org

Table 1: Effects of Isoproterenol on Glandular Function in Preclinical Models
Gland TypeModel SystemKey Findings with IsoproterenolReference
Salivary (Submandibular)Rat (in vivo)Chronic administration induces hypertrophy and hyperplasia. pnas.org
Salivary (Submandibular)Human Submandibular Gland (HSG) Cells (in vitro)Sustained exposure impairs function, decreases α-amylase, and increases apoptosis via β-AR/Gαs pathway. nih.govnih.gov
Salivary (Parotid)Rat (in vivo)Induces time-dependent changes in gene expression related to cell hyperplasia. researchgate.net
LacrimalMouse Gland Fragments (in vitro)Elicits protein secretion, indicating a role for β-adrenergic pathways. nih.gov

In Vitro Cellular and Tissue Systems for Mechanistic Elucidation

Isolated cardiomyocytes and ventricular myocytes are fundamental in vitro models for dissecting the direct cellular effects of this compound on the heart, independent of systemic influences. Isoproterenol is widely used to induce hypertrophic responses in these cells, characterized by an increase in cell size and protein synthesis. nih.gov Studies using neonatal rat ventricular cardiomyocytes (NRVCs) and the H9C2 cell line have established isoproterenol as a reliable agent for creating in vitro models of cardiac hypertrophy. nih.govnih.govnih.gov

Electrophysiological studies in isolated ventricular myocytes have shown that isoproterenol augments L-type Ca2+ and Cl- currents, which can prolong the action potential. nih.gov However, in hypertrophied myocytes, this response is reduced, which may have implications for arrhythmogenesis. nih.gov In cells from failing human hearts, isoproterenol is used to probe β-adrenoceptor desensitization by comparing the contractile response to isoproterenol with that of high extracellular calcium. plos.org These experiments have revealed a significant correlation between reduced β-adrenoceptor sensitivity and the severity of heart disease. plos.org Furthermore, research on H9c2 cells has indicated that the cytotoxic effects of isoproterenol are dependent on the differentiation state of the cells, with differentiated cells showing more susceptibility. nih.gov

Table 2: Isoproterenol Research Findings in Isolated Cardiac Myocytes
Cell TypeResearch FocusKey Findings with IsoproterenolReference
Neonatal Rat Ventricular Cardiomyocytes (NRVCs)Cardiac HypertrophyInduces typical hypertrophic characteristics, prevented by co-culture with bone marrow stromal cells (BMSCs). nih.gov
Guinea Pig Ventricular MyocytesElectrophysiologyAugments L-type Ca2+ and Cl- currents; prolongs action potential, with a reduced effect in hypertrophied cells. nih.gov
Human Ventricular Myocytes (Failing Heart)Contractility & Receptor SensitivityUsed to detect β-adrenoceptor desensitization; reduced sensitivity correlates with disease severity. plos.org
H9c2 CardiomyoblastsHypertrophy & CytotoxicitySuccessfully induces cardiac hypertrophy in vitro. Differentiated cells are more susceptible to isoproterenol-induced toxicity. nih.govnih.gov

Recent research highlights a novel application of this compound in the field of regenerative medicine, specifically in directing the differentiation of human pluripotent stem cells (hPSCs) into functional pancreatic beta cells. nih.gov The generation of mature, insulin-producing β-like cells from hPSCs is a significant challenge for diabetes treatment. nih.gov

A 2024 study demonstrated that introducing isoproterenol to pancreatic progenitor cells derived from hPSCs during the endocrine differentiation stage significantly enhances their maturation. nih.gov This treatment resulted in increased insulin (B600854) and C-peptide secretion. Furthermore, there was an elevated expression of crucial transcription factors for pancreatic beta cell function, including PDX-1, NKX6.1, and MAFA. nih.gov The functionality of these isoproterenol-treated, stem cell-derived beta cells was confirmed by their improved responsiveness to glucose in stimulation tests. nih.gov Transcriptome analysis suggested that the mechanism involves pathways related to neural signals, identifying genes such as adrenoceptor beta 1 and calcium/calmodulin dependent protein kinase II alpha as key players. nih.gov

Adipocyte cell culture models, particularly the 3T3-L1 cell line, are crucial for studying the metabolic effects of β-adrenergic stimulation, and this compound is a primary tool in this research. Isoproterenol is widely used to stimulate lipolysis, the breakdown of stored triglycerides into free fatty acids and glycerol (B35011). nih.govresearchgate.net Studies have shown that isoproterenol treatment of mature 3T3-L1 adipocytes leads to a rapid induction of lipolysis. plos.org

Beyond lipolysis, isoproterenol has been shown to induce the "beiging" of white adipocytes, a process where they take on characteristics of brown adipocytes, which are specialized for thermogenesis. In 3T3-L1 cells, isoproterenol treatment increases the expression of Uncoupling Protein 1 (UCP1), a key marker of brown and beige adipocytes, which enhances metabolic rate by uncoupling the electron transport chain. nih.gov This is accompanied by an increase in oxygen consumption and an enhanced glycolytic rate. nih.govplos.org Research has also demonstrated that isoproterenol can enhance the adipogenic differentiation of 3T3-L1 cells and bone marrow stromal cells. researchgate.net

Table 3: Effects of Isoproterenol on Adipocyte Cell Culture Models
Cell ModelResearch AreaKey Findings with IsoproterenolReference
3T3-L1 AdipocytesLipolysisRapidly induces lipolysis. Paradoxically increases FSP27 protein levels as a potential feedback mechanism. nih.govplos.org
3T3-L1 AdipocytesAdipocyte "Beiging"Upregulates UCP1 mRNA and protein, increases oxygen consumption, and enhances glycolytic rate. nih.govplos.org
Rat Inguinal AdipocytesLipolysis RegulationStimulates lipolysis, which is inhibited by melatonin via a receptor-mediated mechanism. nih.gov
3T3-L1 Preadipocytes & BMSCsAdipogenic DifferentiationSignificantly increases expression of adipogenic marker genes and enhances differentiation. researchgate.net

Astrocytoma cell lines, such as the C6 glioma cell line, are valuable models for investigating β-adrenergic signaling in the central nervous system. In these cells, isoproterenol is used to study the activation of downstream signaling cascades. A primary response to isoproterenol in C6 glioma cells is a transient and significant increase in the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). pnas.orgnih.gov This response is a hallmark of β-adrenergic receptor activation of adenylyl cyclase.

Research has also shown that isoproterenol stimulates the rate of lipid methylation in C6 cells, although this was not found to affect the fluidity of the plasma membrane. nih.gov The isoproterenol-stimulated cAMP response in C6 cells can be modulated by other cell types; for instance, plasma membranes from neuroblastoma cells have been shown to inhibit this response. nih.gov More complex signaling pathways are also activated, as studies in primary astrocyte cultures have shown that isoproterenol can induce the phosphorylation of extracellular signal-regulated kinases (ERK1/2). This activation occurs through at least two distinct pathways: one involving the transactivation of the epidermal growth factor receptor (EGFR) and another dependent on Gs/cAMP signaling.

Human Embryonic Kidney 293 (HEK293) cells are a cornerstone of pharmacological research due to their high transfectability and robust protein expression, making them an ideal system for characterizing receptor function. This compound is frequently used in HEK293 cells that have been engineered to express specific β-adrenergic receptor subtypes or variants.

These systems allow for detailed studies of ligand binding, receptor activation, and downstream signaling. For example, HEK293 cells expressing different polymorphic variants of the human β2-adrenergic receptor have been used to show that isoproterenol exposure leads to differential rates of receptor downregulation. nih.gov Specifically, variants with Arginine at position 16 (Arg16) showed greater downregulation after 24-hour exposure to isoproterenol compared to those with Glycine at the same position (Gly16). nih.gov

HEK293 cells are also used to investigate the intricacies of signal transduction. Studies have demonstrated a bidirectional cross-regulation between β-adrenergic receptors and the ErbB2 receptor tyrosine kinase, where isoproterenol treatment can lead to an increase in ErbB2 expression. oup.com Furthermore, these cells are employed to study agonist-induced receptor internalization and the roles of proteins like GRK2 and β-arrestin in this process, providing a clear model to dissect the molecular mechanics of receptor desensitization and trafficking. researchgate.net

Isolated Organ Preparations (e.g., tracheal strips, myometrium, guinea pig atria)

Isolated organ preparations are fundamental in preclinical research to study the direct physiological and pharmacological effects of substances like this compound on specific tissues in a controlled ex vivo environment. These models allow for the detailed examination of tissue responses, receptor interactions, and signal transduction pathways without the confounding influences of systemic physiological variables.

Tracheal Strips: Isolated tracheal smooth muscle strips are frequently used to investigate the bronchodilatory properties of β-adrenergic agonists. In guinea pig tracheal preparations, isoproterenol induces relaxation, which is thought to be primarily mediated by the inhibition of a receptor-operated pathway for calcium influx across the plasma membrane. nih.gov Studies have also utilized rat tracheal smooth muscle to explore the phenomenon of desensitization. After incubating the tissue with isoproterenol, it becomes significantly less sensitive to the relaxing effects of the compound. This desensitization is specific to β-agonists and is associated with a pronounced reduction in the affinity of the β-receptors for isoproterenol. nih.gov Interestingly, repeated applications of isoproterenol to guinea pig tracheal strips did not show any tachyphylaxis, or a rapidly diminishing response. nih.gov

Myometrium: The myometrium, the smooth muscle layer of the uterus, is another tissue used in isolated organ bath experiments to study the effects of isoproterenol on uterine contractility. Research on isolated uterine strips from pregnant rats has shown that isoproterenol induces relaxation. The maximal effect of isoproterenol on pre-contracted uterine strips was observed to decrease as pregnancy progressed, reaching 67% of the non-pregnant level by day 21. nih.gov This suggests a change in the sensitivity of the myometrium to β-adrenergic stimulation during gestation, which may be related to a reduction in the de novo synthesis of β2-adrenoceptors. nih.gov

Guinea Pig Atria: Isolated guinea pig atria are a classic model for studying the chronotropic (heart rate) and inotropic (contractility) effects of cardioactive drugs. In spontaneously beating right atria and electrically driven left atria of guinea pigs, isoproterenol is used as a reference compound to characterize the activity of other adrenergic agonists. nih.gov These studies have helped to establish the presence of β2-adrenoceptors that mediate positive chronotropic and inotropic effects in the guinea pig heart. nih.gov Additionally, experiments with spontaneously beating atria have shown no tachyphylaxis to the heart rate responses of isoproterenol after repeated additions. nih.gov

The following table summarizes the key findings from studies using isolated organ preparations to investigate this compound:

Tissue Preparation Animal Model Key Findings
Tracheal Strips Guinea Pig, Rat Induces relaxation by inhibiting Ca2+ influx; prolonged exposure leads to desensitization and reduced β-receptor affinity. nih.govnih.gov
Myometrium Rat Causes relaxation of uterine smooth muscle; effect decreases with gestational progression. nih.gov

Neuroblastoma Cell Lines in Neuroprotection Studies

Neuroblastoma cell lines, such as the human-derived SH-SY5Y line, serve as valuable in vitro models for neuroprotection studies due to their neuronal characteristics, including the expression of neurotransmitter systems and receptors. cancer.gov These cells can be differentiated into more mature neuron-like cells, making them suitable for investigating the mechanisms of neurotoxin-induced cell death and the potential protective effects of various compounds.

In the context of this compound research, SH-SY5Y cells have been employed to explore its neuroprotective potential. Studies have shown that isoproterenol can protect these neuroblastoma cells from neurotoxin-mediated cell loss. frontiersin.org For instance, pretreatment with isoproterenol has been found to inhibit the loss of SH-SY5Y cells induced by the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), a model compound used to study Parkinson's disease. frontiersin.org

The protective mechanism of isoproterenol in this model appears to be linked to the activation of the TRPM7 (Transient Receptor Potential Melastatin 7) ion channel. frontiersin.org Research indicates that isoproterenol stimulation leads to an increase in intracellular magnesium (Mg2+) influx, which is crucial for cell survival. frontiersin.org This effect is abolished when TRPM7 is silenced, suggesting that the neuroprotective action of isoproterenol is dependent on the expression and function of this channel. nih.gov Furthermore, while neurotoxin treatment can lead to a decrease in TRPM7 protein levels, isoproterenol treatment can prevent this neurotoxin-mediated loss of TRPM7 expression. nih.gov

The following table summarizes the findings of isoproterenol's neuroprotective effects in a neuroblastoma cell line model:

Cell Line Neurotoxin Key Findings with Isoproterenol Treatment

Advanced Experimental Techniques and Analytical Approaches

Radioligand Binding Assays for Receptor Quantitation and Characterization

Radioligand binding assays are a cornerstone technique for quantifying receptors and characterizing the affinity of drugs for these receptors. giffordbioscience.com These assays utilize a radioactively labeled compound (radioligand) that binds specifically to the target receptor. By measuring the amount of radioactivity bound to the tissue or cell membranes, researchers can determine the density of receptors (Bmax) and the dissociation constant (Kd) of the radioligand, which is a measure of its affinity. giffordbioscience.com

Competitive binding assays, a common application of this technique, are used to determine the affinity of an unlabeled compound, such as isoproterenol, for a receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The ability of the unlabeled compound to displace the radioligand from the receptor is measured, and from this, its inhibitory constant (Ki) can be calculated.

In isoproterenol research, radioligand binding assays have been instrumental in characterizing its interaction with β-adrenergic receptors. For example, studies using 3HCGP-12177 as the radioligand have investigated the binding of isoproterenol to β1-adrenergic receptors in rat brain tissue. nih.gov These experiments have revealed complex binding characteristics, suggesting cooperative interactions may occur at these receptors. nih.gov The presence of ions, such as Mg2+, can also influence the binding properties of isoproterenol, which can be quantified using these assays. nih.gov

Western Blotting and Immunofluorescence for Protein Expression and Localization

Western Blotting: Western blotting is a widely used analytical technique to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. This method allows researchers to assess how the expression levels of key proteins change in response to stimuli like isoproterenol.

In isoproterenol-related research, Western blotting is frequently employed to elucidate the molecular pathways affected by β-adrenergic stimulation. For example, in studies of cardiac hypertrophy, Western blotting has been used to measure the protein expression levels of hypertrophy biomarkers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP) in cardiomyocytes treated with isoproterenol. nih.gov It is also used to analyze the expression and phosphorylation status of signaling proteins within pathways like the AKT/mTOR pathway, which is involved in cell growth and autophagy. frontiersin.org In neuroprotection studies, Western blotting has confirmed that neurotoxin treatment can decrease the protein levels of TRPM7 in neuroblastoma cells and that isoproterenol can prevent this decrease. nih.gov

Immunofluorescence: Immunofluorescence is a powerful imaging technique that uses fluorescently labeled antibodies to visualize the subcellular localization of specific proteins within cells or tissues. thermofisher.com This method provides spatial information about where a protein resides in a cell and whether its location changes under different conditions.

In the context of isoproterenol research, immunofluorescence has been used to observe changes in protein distribution following β-adrenergic stimulation. For instance, in studies on chicken lens fiber cells, immunofluorescence revealed that isoproterenol treatment caused a reorganization of a 49 kD fiber cell-specific cytoskeletal protein, causing it to become predominantly membrane-associated. nih.gov This change in localization occurred rapidly after isoproterenol application and was blocked by the β-antagonist propranolol, indicating it was a receptor-mediated event. nih.gov In studies of cardiac hypertrophy, immunofluorescence can be used to visualize changes in cell size and the organization of contractile proteins. mdpi.com

The following table outlines the application of these techniques in this compound research:

Technique Application in Isoproterenol Research Examples of Findings
Western Blotting Quantifying changes in protein expression and phosphorylation. Increased expression of cardiac hypertrophy markers (ANP, BNP); altered phosphorylation of proteins in signaling pathways (AKT, mTOR); prevention of neurotoxin-induced decrease in TRPM7 protein. nih.govnih.govfrontiersin.org

Quantitative PCR (Q-PCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive and specific technique used to measure the expression levels of specific genes. It works by amplifying a targeted DNA sequence and monitoring the amplification process in real-time using fluorescent probes. This allows for the quantification of the initial amount of messenger RNA (mRNA) for a particular gene, providing a snapshot of gene activity.

In the field of isoproterenol research, qPCR is a critical tool for understanding the transcriptional changes that underlie the physiological effects of β-adrenergic stimulation. It is extensively used in studies of isoproterenol-induced cardiac remodeling. For example, researchers use qPCR to measure the upregulation of genes associated with cardiac stress and hypertrophy, such as atrial natriuretic peptide (Anp) and myosin heavy chain 7 (Myh7), in the hearts of animals treated with isoproterenol. nih.govnih.gov

Furthermore, qPCR can elucidate the molecular pathways involved in isoproterenol-induced effects. Studies have used this technique to show that isoproterenol can alter the expression of genes related to angiogenesis (e.g., vascular endothelial growth factor or VEGF), tissue remodeling (e.g., matrix metalloproteinase 9 or MMP9), and oxidative stress (e.g., Heme Oxygenase-1 or HO-1) in cardiac tissue. archivepp.com In studies investigating potential therapeutic interventions, qPCR is used to demonstrate how a treatment can reverse the isoproterenol-induced changes in the expression of these key genes. amegroups.cn

Echocardiography for Non-invasive Assessment of Cardiac Function in Animal Models

Echocardiography is a non-invasive imaging technique that uses ultrasound waves to create real-time images of the heart. In preclinical research, it is an invaluable tool for assessing cardiac structure and function in live animal models, such as mice and rats. nih.gov This technique allows for the longitudinal monitoring of changes in the heart's response to interventions, such as the chronic administration of isoproterenol. farmaciajournal.com

Isoproterenol is widely used to induce cardiac hypertrophy and heart failure in animal models, and echocardiography is the primary method for evaluating the progression of these conditions. nih.govfarmaciajournal.com Key parameters that can be measured include:

Left ventricular wall thickness: Isoproterenol treatment can lead to an increase in the thickness of the left ventricular anterior and posterior walls, which is a hallmark of hypertrophy. nih.gov

Left ventricular internal dimensions: Changes in the internal diameter of the left ventricle during diastole and systole can indicate dilation and remodeling. nih.gov

Ejection Fraction (EF) and Fractional Shortening (FS): These are critical measures of systolic function, representing the percentage of blood pumped out of the left ventricle with each contraction. A progressive decline in EF and FS is indicative of worsening heart failure. farmaciajournal.com

Left ventricular mass: This can be calculated from echocardiographic measurements and is expected to increase in models of hypertrophy. farmaciajournal.com

Studies have shown that chronic administration of isoproterenol via subcutaneous injections or osmotic mini-pumps leads to significant alterations in these echocardiographic parameters, confirming a progressive decline in cardiac function. farmaciajournal.comnih.gov This non-invasive approach allows researchers to track the development of cardiac dysfunction over time and to assess the efficacy of potential therapeutic agents in mitigating the pathological remodeling induced by isoproterenol.

The following table provides a summary of key echocardiographic parameters assessed in isoproterenol-induced cardiac dysfunction models:

Echocardiographic Parameter Description Typical Finding with Chronic Isoproterenol
Ejection Fraction (EF) Percentage of blood leaving the left ventricle with each contraction. Decreased. farmaciajournal.com
Fractional Shortening (FS) The fraction of any diastolic dimension that is lost in systole. Decreased. farmaciajournal.com
LV Wall Thickness Thickness of the heart's main pumping chamber walls. Increased. nih.gov
LV Internal Diameter Diameter of the left ventricle chamber. Increased (indicating dilation). farmaciajournal.com

Enzyme-Linked Immunosorbent Assay (ELISA) for Biomarker Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized technique in preclinical research involving isoproterenol to quantify specific protein biomarkers in biological samples such as serum. This plate-based assay is instrumental in assessing cardiac injury and inflammation following the administration of isoproterenol, which is known to induce cardiotoxicity and mimic conditions like myocardial infarction.

In isoproterenol-induced cardiac injury models, ELISA is frequently employed to measure the levels of key cardiac markers. These include enzymes and proteins released from damaged cardiomyocytes into the bloodstream. Commonly quantified biomarkers include Cardiac Troponin-I (Trop-I), creatine (B1669601) kinase-MB (CK-MB), serum glutamic-oxaloacetic transaminase (SGOT), and lactate (B86563) dehydrogenase (LDH). nih.gov An increase in the serum levels of these markers is a strong indicator of myocardial ischemic injury. nih.gov For instance, studies have shown a significant rise in SGOT, CK-MB, Trop-I, and LDH in rats after isoproterenol administration, confirming severe ischemic damage. nih.gov

ELISA is also crucial for quantifying markers of inflammation, which plays a significant role in the pathology of isoproterenol-induced cardiac damage. Pro-inflammatory cytokines such as Interleukin-6 (IL-6), C-reactive protein (CRP), and Tumor Necrosis Factor-alpha (TNF-α) can be measured in serum to evaluate the inflammatory response. nih.gov Furthermore, ELISA is used to detect N-terminal pro-brain natriuretic peptide (NT-proBNP), a biomarker whose levels increase in response to cardiac stress and dysfunction.

The specificity and sensitivity of ELISA allow for the precise measurement of these biomarkers, providing quantitative data that helps researchers understand the extent of cardiac damage and inflammation in response to isoproterenol. This makes it an invaluable tool for evaluating the pathological mechanisms of cardiac hypertrophy and for screening potential cardioprotective agents.

Table 1: Biomarkers Quantified by ELISA in Isoproterenol Research

Biomarker Category Specific Biomarker Indication
Cardiac Injury Cardiac Troponin-I (Trop-I) Myocardial necrosis
Cardiac Injury Creatine Kinase-MB (CK-MB) Myocardial injury
Cardiac Injury Serum Glutamic-Oxaloacetic Transaminase (SGOT) Myocardial injury
Cardiac Injury Lactate Dehydrogenase (LDH) Delayed myocardial injury
Inflammation Interleukin-6 (IL-6) Inflammatory response
Inflammation C-reactive protein (CRP) Inflammatory response
Inflammation Tumor Necrosis Factor-alpha (TNF-α) Inflammatory response

Untargeted Metabolomics and 16S rRNA Sequencing for Metabolic Profiling

In the study of isoproterenol-induced cardiac conditions, untargeted metabolomics and 16S ribosomal RNA (rRNA) sequencing have emerged as powerful tools for comprehensive metabolic and microbial profiling. These methodologies are often used in tandem to investigate the intricate relationship between the gut microbiome, systemic metabolism, and the development of heart failure.

Untargeted Metabolomics allows for a broad and unbiased analysis of small-molecule metabolites in biological samples like serum. When used alongside 16S rRNA sequencing, it helps to link the changes in gut microbiota to systemic metabolic shifts that may contribute to cardiac pathology. For instance, research has demonstrated that isoproterenol-induced heart failure not only causes gut dysbiosis but also remodels the serum metabolome. nih.gov By identifying and quantifying a wide range of metabolites, this approach can uncover alterations in key metabolic pathways. These findings provide evidence that disturbances in the gut microbiota and subsequent changes in circulating metabolites may exacerbate heart failure, potentially by stimulating cardiac inflammation. nih.gov

Together, these advanced techniques provide a systems-level view of how isoproterenol impacts the host, suggesting that the gut-heart axis is a critical component in the pathophysiology of cardiac remodeling and failure.

Subcellular Fractionation and Membrane Preparation Techniques

Subcellular fractionation and membrane preparation are essential biochemical techniques used in isoproterenol research to isolate specific organelles and cellular compartments. These methods allow investigators to study the localized effects of isoproterenol on protein distribution, receptor signaling, and cellular function, particularly within cardiomyocytes.

A key application of these techniques is the investigation of β-adrenergic receptor (β-AR) localization and signaling. While it is well-known that β-ARs are present on the plasma membrane, studies have also identified functional intracellular β-ARs. Subcellular fractionation is used to separate different cellular components, such as the plasma membrane, sarcoplasmic reticulum (SR), mitochondria, and cytosol. springernature.com

For example, membrane fractionation has been used to demonstrate that a pool of β1-adrenergic receptors (β1ARs) is located at the sarcoplasmic reticulum in mouse hearts, where they are associated with the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA). springernature.com This is achieved by homogenizing cardiac tissue and then subjecting the homogenate to a series of differential centrifugation steps at increasing speeds. This process pellets different organelles based on their size and density, allowing for the isolation of fractions enriched in specific membranes like the SR.

Once isolated, these fractions can be used to study the effects of isoproterenol, a membrane-permeant β-AR agonist, specifically on intracellular receptors. Researchers can then assess downstream signaling events, such as the activation of protein kinase A (PKA) and the phosphorylation of its targets like phospholamban, within that specific compartment. springernature.com By comparing the effects of membrane-permeant agonists like isoproterenol with membrane-impermeant agonists, these techniques provide crucial insights into the distinct functional roles of intracellular versus plasma membrane receptor populations in regulating cardiac contractility. springernature.com

Optical Flow/Particle Image Velocimetry (PIV) for Cardiomyocyte Contractility Analysis

Optical Flow and Particle Image Velocimetry (PIV) are advanced, non-invasive imaging techniques used to analyze and quantify the contractility of cardiomyocytes in culture. These methods are particularly valuable in preclinical research with this compound, as they allow for the detailed characterization of how this potent β-adrenergic agonist modulates the mechanical properties of heart cells.

Optical flow-based analysis involves tracking the movement of pixels or patterns in a sequence of videomicroscopic images of beating cardiomyocytes. nih.gov By calculating the displacement vectors of these pixels between frames, the software can generate detailed maps of cellular motion, velocity, and deformation. nih.gov This allows for a manipulation-free characterization of the entire contractile cycle, including the speed and magnitude of contraction and relaxation. nih.gov

In isoproterenol research, these techniques are used to precisely measure the inotropic effects of the compound on isolated cardiomyocytes. Studies have shown that isoproterenol treatment leads to a significant increase in key contractility parameters, such as:

Fractional Shortening: The percentage of shortening of the cell's length during contraction.

Rate of Shortening (-dL/dT): The maximum velocity of cell contraction. unipi.it

Rate of Relengthening (+dL/dT): The maximum velocity of cell relaxation. unipi.it

Furthermore, digital imaging microscopy systems, which can be analyzed using these principles, can simultaneously measure changes in both cell motion and intracellular free calcium concentration ([Ca2+]i). Research using such systems has demonstrated that isoproterenol not only enhances the magnitude of cell contraction but also increases the amplitude of the associated calcium transient, which precedes the physical shortening of the cell. manchester.ac.uk These methodologies provide quantitative data on the profound effects of isoproterenol on excitation-contraction coupling at the single-cell level. manchester.ac.uknih.gov

Table 3: Cardiomyocyte Contractility Parameters Measured by Optical Flow/PIV in Response to Isoproterenol

Parameter Effect of Isoproterenol Description
Fractional Shortening Increased Greater percentage of cell shortening during contraction. unipi.it
Rate of Shortening (-dL/dT) Increased Faster velocity of contraction. unipi.it
Rate of Relengthening (+dL/dT) Increased Faster velocity of relaxation. unipi.it

Assays for Protease Activity (e.g., Matrix Metalloproteinase 13)

Assays for protease activity, particularly for matrix metalloproteinases (MMPs), are critical in studying the pathological cardiac remodeling, including fibrosis, induced by isoproterenol. nih.govfrontiersin.org MMPs are a family of enzymes responsible for degrading extracellular matrix (ECM) components, and their dysregulation is a hallmark of cardiac fibrosis. ahajournals.org

In the context of isoproterenol-induced cardiac remodeling, research has specifically implicated MMP-13 (also known as collagenase-3). Studies have demonstrated that chronic stimulation with isoproterenol leads to a significant increase in MMP-13 activity in the heart. This elevated protease activity is believed to contribute to the progression of cardiac dysfunction.

The activity of MMP-13 is typically measured using fluorimetric assays. These assays utilize a specific fluorogenic peptide substrate that is cleaved by active MMP-13. The substrate is designed such that its fluorescence is quenched until it is enzymatically cleaved. Upon cleavage by MMP-13, a fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the MMP-13 activity in the sample, which can be cardiac tissue homogenates or supernatants from cultured cardiac fibroblasts.

Experimental findings have shown that isoproterenol stimulation significantly increases MMP-13 activity in the supernatant of cardiac fibroblast cultures. Moreover, in animal models, infusion with isoproterenol results in a time-dependent increase in cardiac MMP-13 activity, which correlates with cardiac dysfunction. Crucially, the pharmacological inhibition of MMP-13 has been shown to prevent isoproterenol-induced cardiac dysfunction, confirming the pathological role of this specific protease in the remodeling process. These assays are therefore essential tools for dissecting the molecular mechanisms of isoproterenol-induced fibrosis and for evaluating the efficacy of potential anti-fibrotic therapies that target MMP activity.

Mechanisms of Isoproterenol Bitartrate Induced Receptor Desensitization and Downregulation

Kinetics of Receptor Desensitization and Functional Uncoupling

The temporal dynamics of isoproterenol-induced desensitization are characterized by two distinct but related processes: a rapid functional uncoupling and a more gradual loss of receptor density.

Rapid Uncoupling of Adenylyl Cyclase Activity

The most immediate consequence of isoproterenol (B85558) binding to β-adrenergic receptors is the uncoupling of the receptor from its primary signaling effector, adenylyl cyclase. This functional desensitization occurs rapidly, often within minutes of agonist exposure, and precedes any significant loss of receptor numbers. nih.gov

Research in human astrocytoma cells demonstrates that this initial phase involves a swift loss of isoproterenol-stimulated adenylyl cyclase activity with minimal concurrent loss of β-adrenergic receptors. nih.gov This suggests that the primary mechanism is not the removal of receptors but rather a modification that impairs their ability to activate the Gs protein and, consequently, adenylyl cyclase. Studies in rat lung membranes following in vivo administration of a β-agonist similarly showed reduced isoproterenol-stimulated adenylyl cyclase activity, indicating an uncoupled receptor-adenylate cyclase complex. nih.gov This rapid uncoupling serves as the first line of defense against excessive signaling.

Slower Decrease in Cell Surface and Total Receptor Density

Following the initial functional uncoupling, a slower process involving the physical removal of receptors from the plasma membrane begins. This reduction in receptor number, termed downregulation, contributes to a more profound and sustained state of desensitization. The kinetics of this process can vary by cell type and experimental conditions.

In studies using cardiac myocytes, incubation with isoproterenol led to a loss of almost 50% of surface β-adrenergic receptors within just 10 minutes. ahajournals.org In other cell lines, the process is more gradual. For instance, exposure of HEK 293 cells to isoproterenol resulted in a 10–20% loss of total β2-adrenergic receptor (β2AR) binding sites after 2 hours, with more substantial downregulation observed after 8 to 24 hours of continuous treatment. nih.gov Similarly, chronic stimulation of cells with isoproterenol can lead to a time-dependent decrease in β2-AR cell surface density. nih.gov This reduction is not only due to removal from the surface but also a decrease in the total cellular receptor population, partly through reduced mRNA levels. For example, prolonged isoproterenol treatment has been shown to decrease β1-AR and β2-AR mRNA expression. plos.org

Time PointEventObserved EffectCell/Tissue TypeReference
MinutesFunctional UncouplingRapid loss of adenylyl cyclase activity.Human Astrocytoma Cells nih.gov
10 MinutesReceptor Loss (Surface)~50% loss of surface β-receptors.Cardiac Myocytes ahajournals.org
2 HoursReceptor Loss (Total)10-20% loss of total β2AR binding sites.HEK 293 Cells nih.gov
8-24 HoursReceptor DownregulationSignificant decrease in total receptor density.HEK 293 Cells nih.gov
7 DaysReceptor DownregulationDecreased expression of β1- and β2-ARs.Rat Cardiac Tissue plos.org

Molecular Pathways of Receptor Internalization and Trafficking

The downregulation of β-adrenergic receptors is a highly regulated process involving their internalization from the cell surface and subsequent sorting to different intracellular compartments for either degradation or recycling.

Clathrin-Mediated Endocytosis Mechanisms

The primary pathway for isoproterenol-induced internalization of the β2-adrenergic receptor is clathrin-mediated endocytosis. oup.com This process is initiated by the phosphorylation of the agonist-occupied receptor by G protein-coupled receptor kinases (GRKs). This phosphorylation event recruits a key adaptor protein, β-arrestin, to the receptor.

β-arrestin serves a dual role: it sterically hinders the receptor's interaction with the Gs protein, contributing to functional uncoupling, and it acts as an adaptor to link the receptor to the endocytic machinery. nih.gov Specifically, β-arrestin binds to both the phosphorylated receptor and to components of clathrin-coated pits, such as clathrin and the adaptor protein complex AP2. nih.gov The entire receptor-β-arrestin complex is then internalized into clathrin-coated vesicles in a process that also requires the GTPase dynamin. oup.comoup.com The essential role of this pathway is highlighted by findings that inhibiting key components, such as β-arrestin-1 or dynamin, blocks isoproterenol-induced hypertrophic responses in cardiac myocytes. oup.com

Recycling Pathways for Receptor Reappearance

Not all internalized receptors are destined for destruction. A significant portion is routed through recycling pathways that return them to the cell surface, a process that allows for the resensitization of the cell to subsequent agonist stimulation. This recycling is a rapid and energy-dependent process. ahajournals.org

Pathway StepKey Molecules/OrganellesFunctionReference
Internalizationβ-arrestin, Clathrin, DynaminRemoval of receptors from the plasma membrane into vesicles. oup.comnih.gov
DegradationLysosomes, Cysteine ProteasesBreakdown of receptors, leading to long-term downregulation. nih.gov
RecyclingEndosomes, ATPReturn of receptors to the cell surface for resensitization. ahajournals.orgnih.gov

Post-Receptor Signaling Deficiencies and Adaptive Responses

The desensitization process extends beyond the receptor itself, affecting key components of the intracellular signaling cascade. Following prolonged stimulation with isoproterenol, significant impairments are observed in the enzymes responsible for second messenger production and subsequent signal amplification.

A primary mechanism of desensitization involves the functional uncoupling of the β-adrenergic receptor from adenylyl cyclase, the enzyme that synthesizes cyclic AMP (cAMP). Initial exposure to isoproterenol leads to a rapid loss of adenylyl cyclase responsiveness to catecholamines. nih.gov In human astrocytoma cells, incubation with isoproterenol results in a swift reduction in isoproterenol-stimulated adenylyl cyclase activity, which precedes the actual loss of receptor binding sites. nih.gov This suggests that an initial uncoupling event is a key step in the desensitization timeline. nih.gov

Prolonged treatment with isoproterenol leads to a more profound and generalized desensitization of adenylyl cyclase. Studies in pregnant rat myometrium demonstrated that after 76 hours of isoproterenol treatment, adenylyl cyclase activity was attenuated not only in response to isoproterenol but also to direct activators like guanosine (B1672433) triphosphate and forskolin. nih.gov This indicates that the defect extends to the enzyme itself or its direct regulators, beyond just the receptor-G protein interface. For instance, one hour after a single injection of isoproterenol in late-pregnant rats, the adenylyl cyclase activity stimulated by the agonist was reduced by 37%. nih.gov

The activation state of PKA is directly linked to intracellular cAMP levels. Isoproterenol typically causes an elevation in both cAMP and the PKA activity ratio. nih.gov However, the desensitization process, which attenuates cAMP production, consequently leads to reduced activation of PKA. Furthermore, both PKA and Protein Kinase C (PKC) are implicated in the phosphorylation and subsequent desensitization of the β2-adrenoceptor, indicating a feedback mechanism where these kinases contribute to the attenuation of their own activation pathway. nih.gov

G-Protein Involvement in Desensitization Phenomena

Guanine (B1146940) nucleotide-binding proteins (G-proteins) are central to the transduction of signals from the β-adrenergic receptor to adenylyl cyclase. Isoproterenol-induced desensitization involves significant alterations in both the expression and function of these critical signaling molecules.

A key adaptive response to prolonged β-adrenergic stimulation is the upregulation of inhibitory G-proteins (Gi), which counteract the stimulatory effects of Gs on adenylyl cyclase. In rat heart tissue, prolonged in vivo stimulation with isoprenaline (isoproterenol) was found to increase the gene transcription of the Gi alpha-2 subunit to 140% of the control value. nih.gov This leads to increased levels of the corresponding Giα protein.

Further studies have quantified this increase. Prolonged isoproterenol treatment in pregnant rat myometrium led to a 44% increase in Gi2α and a 70% increase in Gi3α protein levels, as assessed by Western blotting. nih.gov This increased Gi activity plays a direct role in desensitizing adenylyl cyclase, as pretreatment of membranes with pertussis toxin, which inactivates Gi proteins, abolished the decrease in isoproterenol-stimulated adenylyl cyclase activity. nih.gov Similarly, another study confirmed that isoprenaline treatment increases the mRNA concentrations of Giα-2 and Giα-3 in the rat heart. nih.gov These findings collectively demonstrate that an increase in Gi-mediated inhibitory signaling is a significant mechanism contributing to heterologous desensitization.

G-protein SubunitTissueIsoproterenol-Induced ChangeReference
Giα-2 mRNA Rat Heart140% of control nih.gov
Gi2α Protein Rat Myometrium44% increase nih.gov
Gi3α Protein Rat Myometrium70% increase nih.gov
Giα-2 mRNA Rat Heart49% increase nih.gov
Giα-3 mRNA Rat Heart27% increase nih.gov

This table summarizes the reported increases in inhibitory G-protein expression following prolonged isoproterenol stimulation in various tissues.

The initial and rapid phase of desensitization is characterized by the uncoupling of the β-adrenergic receptor from its cognate stimulatory G-protein, Gs. This process reduces the efficiency of signal transduction from agonist-occupied receptors to adenylyl cyclase. Studies in Y1 mouse adrenocortical tumor cells showed that after desensitization with isoproterenol, only low-affinity binding sites for the agonist are detected, whereas desensitization-resistant mutants retain a significant number of high-affinity receptors. nih.gov The high-affinity state is indicative of a receptor coupled to its G-protein; its loss signifies uncoupling. nih.gov

This uncoupling is a transient event. In pregnant rat myometrium, a 53% reduction in high-affinity receptors, indicating uncoupling, was observed just one hour after the first isoproterenol injection. nih.gov Further evidence for altered G-protein dynamics comes from studies showing that isoproterenol treatment of S49 lymphoma cells causes a significant redistribution of G-protein beta subunits from the plasma membrane to low-density microsomal fractions. nih.gov This physical translocation of G-protein components away from the cell membrane would inherently alter the efficiency of receptor-G-protein coupling. nih.gov

Differential Susceptibility of Beta-Adrenergic Receptor Subtypes to Downregulation

The two major β-adrenergic receptor subtypes, β1-AR and β2-AR, exhibit different patterns of downregulation in response to sustained isoproterenol stimulation. Downregulation refers to the actual decrease in the total number of receptor proteins in the cell.

In a rat model of cardiac remodeling induced by subcutaneous injection of isoproterenol, the expression of both β1-AR and β2-AR was found to be decreased. plos.org This downregulation is a compensatory mechanism to protect the heart from excessive stimulation. plos.org The study identified that the RNA-binding protein HuR, which promotes mRNA degradation, was increased in the remodeling model and was responsible for the reduction in β-AR expression at a post-transcriptional level. plos.org

However, the susceptibility to downregulation can be subtype-specific and even vary based on genetic polymorphisms within a single subtype. A study on polymorphic variants of the β2-AR found significant differences in isoproterenol-induced downregulation. nih.gov After 24 hours of treatment, isoforms with Arginine at position 16 underwent significantly more downregulation (50-70% reduction) compared to those with Glycine at the same position (23-28% reduction). nih.gov This highlights how genetic variations can influence the degree of receptor downregulation. While both β1AR and β2AR are coupled to Gs protein, β1AR is the predominant subtype in the adult human heart, accounting for about 80% of the total. scientificarchives.com This differential expression can have significant physiological implications during prolonged agonist stimulation.

Receptor Subtype / IsoformCell Type / ModelIsoproterenol-Induced Downregulation (% Reduction)Reference
β1-AR mRNA H9C2 cells30% plos.org
β2-AR mRNA H9C2 cells42% plos.org
β2AR-GQ CHW cells27.7% nih.gov
β2AR-GE CHW cells23.2% nih.gov
β2AR-RQ CHW cells50.6% nih.gov
β2AR-RE CHW cells70.2% nih.gov

This table illustrates the differential downregulation of β-adrenergic receptor subtypes and polymorphic isoforms following isoproterenol treatment.

Comparative Analysis of Beta-1 and Beta-2 Adrenergic Receptor Desensitization

While both beta-1 (β1AR) and beta-2 (β2AR) adrenergic receptors undergo desensitization in response to isoproterenol, evidence suggests that the extent and mechanisms of this regulation can differ between the two subtypes.

Phosphorylation and Uncoupling: A key initial step in desensitization is the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs) and protein kinase A (PKA). This phosphorylation increases the receptor's affinity for β-arrestin proteins. The binding of β-arrestin sterically hinders the receptor from coupling with its cognate G protein, thereby uncoupling it from downstream signaling pathways, such as the activation of adenylyl cyclase. Studies have shown that both PKA and GRK-mediated phosphorylation contribute to the sequestration of the β1AR in an additive manner. nih.gov For the β2AR, β-arrestin 2 appears to be more efficient at mediating its sequestration compared to β-arrestin 1. pnas.org

Internalization Pathways: Following phosphorylation and β-arrestin binding, the receptors are internalized from the cell surface into endosomes. Research indicates that the pathway for internalization of the β1AR can be dictated by the kinase responsible for its phosphorylation. PKA-mediated phosphorylation appears to direct the β1AR to internalize via a caveolae-dependent pathway, whereas GRK-mediated phosphorylation directs it through clathrin-coated pits. nih.gov

Differential Downregulation: Several studies suggest that β2ARs are more susceptible to downregulation upon prolonged isoproterenol exposure compared to β1ARs. In cardiac tissue, chronic isoproterenol infusion has been shown to cause a significant downregulation of β2ARs (63% to 74%) in various cell types, while no significant change was observed in β1ARs. nih.gov This preferential regulation of β-AR subtypes may be attributed to intrinsic differences in the molecular structure of β1ARs and β2ARs and is not dependent on sympathetic innervation. nih.gov

Effects of Chronic Agonist Exposure on Long-Term Receptor Responsiveness

Chronic exposure to isoproterenol leads to a sustained decrease in the number of beta-adrenergic receptors and a diminished cellular response to subsequent agonist stimulation. This long-term reduction in responsiveness is primarily a consequence of receptor downregulation.

The functional consequence of this downregulation is a blunted physiological response. For example, after 24 hours of treatment with isoproterenol, the subsequent cyclic AMP (cAMP) accumulation in response to an acute agonist challenge is significantly reduced. nih.gov This attenuation of the signaling cascade is a direct result of the reduced number of available receptors to bind the agonist and initiate the downstream response.

Research on different polymorphic variants of the β2AR has provided specific data on the extent of downregulation. After a 24-hour treatment with isoproterenol, different isoforms of the β2AR exhibited varying degrees of downregulation, as detailed in the table below.

β2AR IsoformReduction in Receptor Binding Sites (%)
β2AR-RQ50.6
β2AR-RE70.2
β2AR-GQ27.7
β2AR-GE23.2

Recovery and Reappearance of Beta-Adrenergic Receptors Following Agonist Withdrawal

Upon removal of the agonist, the desensitized and downregulated beta-adrenergic receptors can recover their function and reappear on the cell surface. This process of resensitization and receptor recycling is crucial for restoring normal cellular responsiveness.

The recovery of β-adrenergic receptors after isoproterenol-induced downregulation is a remarkably rapid process. Studies on cardiac myocytes have shown that after the removal of isoproterenol, approximately 85% of the "lost" β-receptors can return to the cell surface within 20 minutes. nih.gov This rapid reappearance indicates an efficient recycling mechanism.

Importantly, this recovery process does not rely on the synthesis of new receptor proteins. The use of protein synthesis inhibitors, such as cycloheximide, does not prevent the reappearance of the receptors on the cell surface. nih.gov This finding suggests that the internalized receptors are stored within the cell and can be readily recycled back to the plasma membrane.

The recycling of β-adrenergic receptors is, however, an active and energy-dependent process. It is inhibited by conditions that deplete cellular adenosine (B11128) triphosphate (ATP). nih.gov Furthermore, the process involves several intracellular organelles and structures. The involvement of a lysosomal step is suggested by the inhibitory effect of the lysomotropic agent chloroquine. The Golgi apparatus and microtubules also play a role in the recycling of β-receptors to the cell surface, as evidenced by the inhibitory effects of monensin (B1676710) and colchicine, respectively. nih.gov This indicates that the intracellular trafficking of receptors is a complex and highly regulated process.

Metabolic Investigations and Interactions of Isoproterenol Bitartrate in Experimental Systems

Regulation of Adipocyte Metabolism

Isoproterenol (B85558) bitartrate (B1229483) exerts significant control over the metabolic processes within adipocytes, or fat cells. As a non-selective β-adrenergic receptor agonist, its interactions with these cells provide a crucial model for understanding adrenergic regulation of fat metabolism. Research in this area has focused on its potent ability to stimulate lipolysis—the breakdown of stored fats—and its influence on how these cells process and utilize glucose.

Isoproterenol is a well-established and potent stimulator of lipolysis in adipocytes. nih.govnih.gov This process involves the breakdown of triglycerides into free fatty acids and glycerol (B35011), with the latter being released into the bloodstream. In experimental settings with freshly isolated adipocytes, isoproterenol has been shown to significantly increase the rate of glycerol release compared to basal levels. researchgate.net For instance, in one study, the basal rate of lipolysis was 5.85 (± 0.67) nmol glycerol released/h/10⁴ cells, which increased to 9.10 (± 0.99) nmol/h/10⁴ cells upon stimulation with isoproterenol. researchgate.net

Interestingly, the cellular response to isoproterenol involves complex feedback mechanisms. Prolonged exposure (e.g., 3 hours) to isoproterenol has been observed to increase the protein levels of FSP27 (fat-specific protein 27) in mature adipocytes. nih.gov This is paradoxical, as FSP27 typically acts to inhibit lipolysis under basal conditions. nih.gov This upregulation of FSP27 by isoproterenol is thought to be a feedback mechanism to prevent excessive lipolysis under potent β-adrenergic stimulation. nih.gov While isoproterenol rapidly induces lipolysis within minutes, some studies have shown that longer exposures (48 hours) can paradoxically lead to an increase in intracellular lipid content, suggesting a complex and time-dependent effect on lipogenic responsiveness. nih.gov

Interactive Data Table: Effect of Isoproterenol on Glycerol Release in Adipocytes

Treatment ConditionGlycerol Release (nmol/h/10⁴ cells)Percentage Increase from Basal
Basal (No Treatment)5.85 ± 0.670%
Isoproterenol9.10 ± 0.99~55.6%
Isoproterenol + Insulin (B600854)4.93 ± 0.46-15.7% (reversal of stimulation)

Data derived from studies on freshly isolated rat adipocytes. researchgate.net

Isoproterenol also significantly modulates glucose metabolism in adipocytes. Studies using mature 3T3-L1 adipocytes have demonstrated that treatment with isoproterenol for 48 hours leads to a significant increase in the basal rate of glycolysis. semanticscholar.orgnih.gov This enhancement of the glycolytic rate is part of a broader increase in metabolic activity, as isoproterenol appears to increase both glycolysis and oxidative phosphorylation, indicative of a more metabolically active cell. nih.gov

This metabolic shift is associated with an increase in the expression of uncoupling protein 1 (UCP1), which disrupts the mitochondrial proton gradient, leading to increased energy expenditure. nih.govnih.gov The resulting decrease in the coupling efficiency of the electron transport chain creates a higher demand for energy, which the cell attempts to meet by upregulating glycolysis. semanticscholar.orgnih.gov This is observed experimentally as an increase in the extracellular acidification rate (ECAR), a product of lactate (B86563) formation from glycolysis. nih.gov The data suggests a clear relationship where isoproterenol treatment leads to a shift toward more anaerobic/glycolytic metabolism to compensate for the uncoupling of oxidative phosphorylation. nih.gov

Endogenous Enzymatic Degradation Pathways

The biological activity of isoproterenol, like other catecholamines, is terminated by enzymatic degradation. The primary enzymes involved in the metabolism of catecholamines are Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO).

Isoproterenol contains a catechol (benzene-1,2-diol) functional group, making it a substrate for the enzyme Catechol-O-Methyltransferase (COMT). google.comnih.gov COMT is an intracellular enzyme responsible for O-methylation of catechol-containing compounds. plos.org In experimental models using perfused rat hearts, isoproterenol was shown to be metabolized into 3-O-methyl-isoproterenol, its major metabolite formed by COMT. nih.gov

The efficiency of this metabolic pathway can be affected by physiological conditions. For example, in the rat heart model, ischemia (a restriction in blood supply) was found to decrease the formation of 3-O-methyl-isoproterenol to about 30% of that in control hearts. nih.gov This demonstrates that COMT plays a significant role in the extraneuronal degradation of isoproterenol in tissues like the myocardium. nih.gov Further studies in canine subcutaneous adipose tissue have also confirmed the role of COMT in the metabolic response to isoproterenol. nih.gov

Monoamine Oxidase (MAO) is a central enzyme in the intraneuronal metabolism of endogenous catecholamines like dopamine (B1211576) and norepinephrine (B1679862). nih.gov Isoproterenol is a synthetic catecholamine and a secondary amine, which theoretically makes it a potential substrate for MAO. However, its role as a primary substrate for MAO appears to be limited compared to endogenous catecholamines.

Evidence from comparative metabolic studies suggests that isoproterenol is not readily metabolized by MAO. In experiments designed to measure the production of metabolites from dopamine and norepinephrine by MAO-A and MAO-B, isoproterenol was used as an internal standard. nih.gov Its use in this context implies that it remains stable and is not significantly degraded by the MAO enzymes during the course of the assay, as this would make it an unsuitable standard. nih.gov While some research has explored the effects of MAO inhibitors on the physiological responses to isoproterenol, this likely reflects indirect pharmacodynamic interactions rather than a direct inhibition of isoproterenol degradation. nih.gov

Interaction with Insulin Signaling and Glucose Transport in Adipocytes

Isoproterenol exhibits a significant and complex interaction with insulin signaling pathways, particularly concerning glucose transport in adipocytes. Research has shown that isoproterenol can inhibit insulin-stimulated glucose transport. nih.govnih.gov In studies on rat adipocytes, isoproterenol was found to inhibit this process by approximately 40%. nih.gov

Crucially, this inhibition does not occur through the same mechanism that insulin uses to promote glucose uptake. Insulin stimulates the translocation of the glucose transporter protein (GLUT4, also referred to as IRGT) from intracellular vesicles to the plasma membrane. nih.govnih.gov Isoproterenol does not prevent this translocation. nih.gov Instead, the inhibitory effect is linked to a different mechanism: the phosphorylation of the glucose transporter itself. nih.gov

Experimental evidence shows that isoproterenol stimulates a 2-fold increase in the phosphorylation of the insulin-regulatable glucose transporter. nih.govnih.gov This phosphorylation event is mediated via a cAMP-dependent pathway and is believed to modulate the intrinsic activity of the transporter, thereby reducing its ability to transport glucose into the cell despite its presence on the plasma membrane. nih.govnih.gov This action contributes to the phenomenon of isoproterenol-induced insulin resistance in adipocytes. nih.gov

Interactive Data Table: Isoproterenol's Effect on Insulin-Mediated Glucose Transport

ParameterInsulin AloneIsoproterenol AloneInsulin + Isoproterenol
Glucose Transport RateStimulatedNo significant change from basalInhibited by ~40% vs. Insulin Alone nih.gov
GLUT4/IRGT TranslocationStimulatedNo effectStimulated nih.gov
GLUT4/IRGT PhosphorylationNo effectStimulated (2-fold)Stimulated (2-fold) nih.govnih.gov

Data derived from studies on rat adipocytes. nih.govnih.gov

Systemic Co-metabolism Studies

The systemic effects of isoproterenol extend beyond the cardiovascular system, influencing metabolic pathways that are increasingly recognized for their role in cardiac pathophysiology. These include the intricate communication between the gut microbiome and the host, as well as the activation of systemic inflammatory responses.

While direct studies quantifying the impact of isoproterenol administration on the production of Trimethylamine-N-oxide (TMAO) are not extensively documented, a substantial body of evidence links isoproterenol-induced cardiac pathology to significant alterations in the gut microbiome, which is responsible for TMAO precursor synthesis. TMAO is a gut-derived metabolite produced from dietary nutrients like choline (B1196258) and L-carnitine, and it has been associated with the pathogenesis of cardiovascular diseases nih.govnih.govresearchgate.net.

Experimental models have shown that isoproterenol-induced heart failure leads to gut microbiome dysbiosis, characterized by a significant decrease in microbial diversity and richness nih.gov. This state is marked by an overgrowth of bacteria associated with inflammatory responses, such as Prevotella, and a reduction in genera considered beneficial, including Roseburia and Lactobacillus nih.gov. Furthermore, isoproterenol administration has been shown to disrupt the integrity of intestinal barriers, including the muco-epithelial and endothelial-vascular barriers, which can promote the translocation of bacterial products into systemic circulation nih.gov. The disruption of gut homeostasis and the shift in microbial composition create a plausible environment for altered production of various microbial metabolites, including trimethylamine (B31210) (TMA), the precursor to TMAO nih.govfrontiersin.org. This TMA is absorbed and then converted in the liver to the pro-atherogenic molecule TMAO dovepress.com. Therefore, the pathological state induced by isoproterenol establishes an indirect but mechanistically compelling link to the regulation of metabolites within the gut-heart axis.

GenusDirection of Change in Isoproterenol-Induced Heart Failure ModelAssociated StatusReference
PrevotellaIncreaseInflammatory Responses nih.gov
RoseburiaDecreaseHealthy Status nih.gov
LactobacillusDecreaseHealthy Status nih.gov
ButyrivibrioDecreaseHealthy Status nih.gov

Table 1: Changes in Gut Microbiota Composition in a Rat Model of Isoproterenol-Induced Heart Failure.

Isoproterenol administration is a well-established method for inducing a robust inflammatory response, which is a critical component in the pathogenesis of cardiac remodeling and heart failure medsci.orgcreative-biolabs.com. The β-adrenergic stimulation triggers a cascade of inflammatory signaling in both cardiomyocytes and infiltrating immune cells, leading to myocardial damage nih.govresearchgate.net.

A central mechanism in this process is the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govresearchgate.net. Studies in neonatal rat cardiomyocytes demonstrate that isoproterenol promotes the nuclear aggregation of the NF-κB subunit p65, enhancing its transcriptional activity and provoking hypertrophic growth nih.govnih.gov. Inhibition of the NF-κB pathway has been shown to attenuate isoproterenol-induced cardiac hypertrophy nih.govresearchgate.net.

The activation of NF-κB and other signaling axes results in the significant upregulation of pro-inflammatory cytokines. In various rodent models, isoproterenol treatment leads to increased cardiac and systemic levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) nih.govfrontiersin.orgnih.gov. Specifically, isoproterenol stimulates cardiac fibroblasts to produce IL-6, which then acts on cardiomyocytes to activate the STAT3 pathway, further contributing to the inflammatory and hypertrophic response nih.gov. Recent research has also identified Myeloid Differentiation Factor 2 (MD2) as a key inflammatory mediator that is significantly increased and activated in the hearts of mice challenged with isoproterenol, driving inflammatory heart failure nih.govnih.gov.

Inflammatory MediatorExperimental ModelKey FindingReference
NF-κB Neonatal Rat CardiomyocytesActivated by isoproterenol, promoting hypertrophic responses. nih.govnih.gov
TNF-α Mouse/Rat Heart TissueExpression significantly increased following isoproterenol administration. nih.govfrontiersin.org
IL-6 Mouse Heart & SerumLevels increased via β-AR stimulation, primarily from cardiac fibroblasts. nih.govnih.gov
IL-1β Mouse Heart TissueUpregulated in isoproterenol-induced cardiotoxicity models. frontiersin.org
MD2 Mouse Heart (Cardiomyocytes & Macrophages)Identified as a key inflammatory mediator activated by isoproterenol. nih.govnih.gov

Table 2: Effects of Isoproterenol on Key Inflammatory Mediators in Experimental Models.

Effects on Myocardial Metabolism in Induced Cardiac Models

Isoproterenol profoundly alters myocardial energy metabolism by inducing extreme cardiac stress, which leads to an imbalance between energy supply and demand researchgate.netresearchgate.net. The metabolic phenotype of the heart undergoes significant remodeling, shifting away from its normal substrate preferences in response to chronic β-adrenergic overstimulation.

Under normal physiological conditions, the heart primarily relies on the oxidation of fatty acids to generate ATP nih.gov. However, in models of chronic isoproterenol infusion used to induce cardiac hypertrophy and injury, this metabolic profile is pathologically altered. Studies in rats show that chronic isoproterenol treatment leads to a significant decrease in myocardial fatty acid oxidation nih.govresearchgate.net. This is associated with reduced protein levels of fatty acid transporters and decreased activity of key metabolic enzymes, including citrate (B86180) synthase and medium-chain acyl-coenzyme A dehydrogenase nih.govresearchgate.net. Prolonged exposure in vitro also reduces β-oxidation and can cause the accumulation of intracellular lipids, contributing to lipotoxicity frontiersin.org.

Glucose metabolism is similarly impaired. Chronic isoproterenol infusion has been found to decrease insulin-stimulated glycolysis, a change accompanied by a reduction in the protein levels of the insulin-responsive glucose transporter, GLUT4 nih.govresearchgate.net. While acute β-adrenergic stimulation can temporarily increase the oxidation of both fatty acids and carbohydrates to meet heightened energy demand physiology.org, the long-term effect is a maladaptive metabolic state characterized by diminished substrate utilization and impaired energy production nih.govresearchgate.net. This metabolic dysregulation, coupled with increased reactive oxygen species (ROS) production and mitochondrial damage, is a key factor in the progression from hypertrophy to heart failure in these experimental models frontiersin.orgresearchgate.net.

Metabolic Pathway/ComponentExperimental ModelObserved Effect of Chronic IsoproterenolReference
Fatty Acid Oxidation Rat Heart (in vivo)Decreased by 25% nih.govresearchgate.net
Citrate Synthase Activity Rat Heart (in vivo)Reduced by 25% nih.govresearchgate.net
Medium Chain Acyl-CoA Dehydrogenase Rat Heart (in vivo)Reduced by 29% nih.govresearchgate.net
Insulin-Stimulated Glycolysis Rat Heart (in vivo)Decreased by 32% nih.govresearchgate.net
GLUT4 Protein Levels Rat Heart (in vivo)Reduced by 33% nih.govresearchgate.net
β-Oxidation HL-1 Cardiomyocytes (in vitro)Reduced by 86.4% after 24h exposure frontiersin.org
Intracellular Lipids HL-1 Cardiomyocytes (in vitro)Increased accumulation after 24h exposure frontiersin.org

Table 3: Summary of Metabolic Alterations in Isoproterenol-Induced Cardiac Models.

Q & A

Q. How should isoproterenol bitartrate be prepared and stored for in vitro studies to ensure stability and solubility?

this compound’s stability and solubility are enhanced by its salt form, making it suitable for aqueous buffers. Prepare stock solutions in distilled water or physiological saline (e.g., 10 mM), filter-sterilize, and aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for long-term stability. Verify activity via dose-response curves in β-adrenergic receptor (β-AR) assays, as degradation can reduce efficacy over time .

Q. What are standard working concentrations for this compound in β-adrenergic receptor activation assays?

Saturating concentrations (10–20× KD) are typically used to ensure full receptor occupancy. For example, 10 μM this compound is common in cell-based assays, though optimal concentrations may vary by cell type (e.g., 1–100 μM in cardiomyocytes or bronchial smooth muscle models). Validate using antagonist controls (e.g., propranolol) to confirm receptor specificity .

Q. What controls are essential when measuring isoproterenol-induced cAMP accumulation?

Include (1) vehicle controls (e.g., saline or DMSO), (2) β-AR antagonists (e.g., 1 μM propranolol) to confirm receptor-mediated effects, and (3) positive controls (e.g., 10 μM forskolin for direct adenylyl cyclase activation). Use phosphodiesterase inhibitors (e.g., IBMX) to prevent cAMP degradation in time-course experiments .

Advanced Research Questions

Q. How can researchers differentiate β1- vs. β2-adrenergic receptor contributions in this compound studies?

Employ selective antagonists: CGP20712 (β1-specific, 0.1–1 μM) and ICI118551 (β2-specific, 50–100 nM). Combine with tissue-specific models (e.g., β1-dominated cardiac tissues vs. β2-dominated bronchial tissues). Validate using knockout cell lines or siRNA-mediated receptor silencing .

Q. How to address β-AR desensitization during prolonged isoproterenol exposure?

Pre-treat cells/tissues with kinase inhibitors (e.g., 1 μM H89 for PKA inhibition) or use truncated exposure times (e.g., 15–30 minutes). Monitor receptor internalization via fluorescent tagging or radioligand displacement assays .

Q. What methodologies resolve contradictory hemodynamic data from isoproterenol in different in vivo models?

Model-specific factors (e.g., basal sympathetic tone, receptor density) influence outcomes. Use telemetry for continuous blood pressure/heart rate monitoring in conscious animals. Compare isoproterenol’s effects with selective β1/β2 agonists and antagonists. For ex vivo studies, control perfusion parameters (e.g., temperature, oxygenation) to mimic physiological conditions .

Q. How to design experiments investigating biased signaling of isoproterenol at β2-ARs?

Use BRET or FRET biosensors to compare downstream pathways (e.g., cAMP vs. β-arrestin recruitment). Pair isoproterenol with G protein- or arrestin-biased ligands (e.g., carvedilol) to dissect signaling bias. Analyze time-resolved data to capture kinetic differences in pathway activation .

Q. What techniques quantify isoproterenol’s dual effects on intracellular calcium and cAMP?

Combine Fura-2 AM (for Ca²⁺ imaging) with FRET-based cAMP sensors (e.g., Epac-SH187). Use simultaneous recordings in cells pretreated with thapsigargin to deplete ER Ca²⁺ stores. Validate with pharmacological inhibitors (e.g., 2-APB for IP3 receptors) to isolate cAMP-dependent Ca²⁺ mobilization .

Methodological Considerations

  • Ex Vivo Tissue Studies : Maintain tissues in oxygenated Krebs-Henseleit buffer (95% O₂/5% CO₂) at 37°C. Pre-equilibrate for 30–60 minutes before agonist application to stabilize basal tone .
  • Data Contradictions : Reconcile divergent results by standardizing protocols (e.g., agonist exposure time, animal strain) and verifying receptor expression via Western blot or qPCR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.